7-methyl-1H-indazol-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOVTXHCNDSIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625235 | |
| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-21-6 | |
| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 7-Methyl-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 7-methyl-1H-indazol-3-ol is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of the parent 1H-indazol-3-ol scaffold and related substituted indazole derivatives. All quantitative data for the target compound should be considered estimated unless otherwise specified.
Introduction
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Indazole derivatives have garnered significant attention due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[2][3] This technical guide focuses on the chemical properties of this compound, a specific derivative of the indazole family. While direct experimental data is sparse, this document extrapolates from the well-documented characteristics of structurally related analogs to provide a reasoned projection of its chemical profile, potential synthesis, and biological significance.
Chemical Properties
The chemical properties of this compound are influenced by the bicyclic aromatic indazole core, the hydroxyl group at the 3-position, and the methyl group at the 7-position. The hydroxyl group introduces the potential for tautomerism, existing in equilibrium with its keto form, 7-methyl-1,2-dihydro-3H-indazol-3-one. The methyl group is expected to increase lipophilicity compared to the parent compound.
Quantitative Data
The following table summarizes the calculated and estimated physicochemical properties of this compound, alongside experimental data for the related compound 1-benzyl-1H-indazol-3-ol for comparison.
| Property | This compound (Estimated/Calculated) | 1-Benzyl-1H-indazol-3-ol (Experimental/Computed) |
| Molecular Formula | C₈H₈N₂O | C₁₄H₁₂N₂O[4] |
| Molecular Weight | 148.16 g/mol | 224.26 g/mol [4] |
| CAS Number | Not Available | 2215-63-6[4] |
| Melting Point | Not Available | 167 °C[5] |
| Boiling Point | Not Available | Not Available |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and methanol. | 12.5 µg/mL in aqueous buffer at pH 7.4[4] |
| pKa | Not Available | Not Available |
| LogP | Not Available | 2.31[6] |
Experimental Protocols
Proposed Synthesis of this compound
A common route to indazol-3-ols involves the cyclization of 2-hydrazinobenzoic acids or related precursors. The synthesis of this compound could likely be achieved from 2-amino-3-methylbenzoic acid.
Step 1: Diazotization of 2-amino-3-methylbenzoic acid
-
Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable acidic aqueous solution (e.g., 2M HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Reduction and Cyclization
-
In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite or tin(II) chloride, in water.
-
Slowly add the freshly prepared diazonium salt solution to the reducing agent solution at a controlled temperature.
-
After the addition is complete, the reaction mixture is typically heated to promote cyclization to the indazol-3-ol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
The following diagram illustrates the proposed synthetic workflow.
Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been reported, the broader indazole-3-carboxamide scaffold, a closely related structure, has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1).[1][7] PAK1 is a key regulator of cellular processes such as cell motility, proliferation, and survival. Its aberrant activation is implicated in tumor progression and metastasis. It is plausible that this compound could exhibit similar inhibitory activity against PAK1 or other kinases.
The following diagram illustrates a simplified PAK1 signaling pathway, a potential target for indazole derivatives.
Conclusion
This compound is a molecule of interest within the pharmacologically significant indazole class of compounds. While direct experimental data is currently lacking, this guide provides a framework for its chemical properties, a plausible synthetic route, and its potential biological relevance based on structurally related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-1H-indazol-3-ol | 2215-63-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 7-methyl-1H-indazol-3-ol from 7-methyl-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 7-methyl-1H-indazol-3-ol, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available 7-methyl-indole. The synthetic strategy involves a two-stage process: the formation of a key intermediate, 7-methyl-1H-indazole-3-carboxaldehyde, via nitrosation of the indole ring, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield the target indazolol.
This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in the practical application of this methodology.
Stage 1: Synthesis of 7-methyl-1H-indazole-3-carboxaldehyde
The initial and crucial step in this synthesis is the transformation of the 7-methyl-indole scaffold into the 7-methyl-1H-indazole ring system. This is achieved through a nitrosation reaction under mildly acidic conditions. This reaction proceeds via an electrophilic attack of a nitrosating agent on the electron-rich indole, leading to a ring-opening and subsequent recyclization to form the stable indazole core.
Experimental Protocol: Nitrosation of 7-methyl-indole
This procedure is adapted from established methods for the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes.[1][2]
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, a solution of sodium nitrite (NaNO₂) in deionized water and dimethylformamide (DMF) is prepared.
-
To this cooled solution, 2 N hydrochloric acid (HCl) is added slowly while maintaining the temperature at 0 °C. The mixture is stirred for 10 minutes at this temperature.
-
Addition of 7-methyl-indole: A solution of 7-methyl-indole in DMF is added dropwise to the nitrosating mixture over a period of 2 hours using a syringe pump. The slow addition is critical to minimize the formation of dimeric byproducts.[2]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction mixture is extracted three times with ethyl acetate. The combined organic layers are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to afford 7-methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.[1]
Quantitative Data for Stage 1
| Parameter | Value | Reference |
| Reactants | ||
| 7-methyl-indole | 2.0 mmol (262 mg) | [1] |
| Sodium Nitrite (NaNO₂) | 16 mmol (1.10 g) | [1] |
| 2 N Hydrochloric Acid | 14 mmol (7.0 mL) | [1] |
| Solvents | ||
| Dimethylformamide (DMF) | 6 mL | [1] |
| Deionized Water | 3.2 mL | [1] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 14 hours | [1] |
| Product | ||
| 7-methyl-1H-indazole-3-carboxaldehyde | 229 mg | [1] |
| Yield | 72% | [1] |
Logical Workflow for Stage 1
Caption: Experimental workflow for the nitrosation of 7-methyl-indole.
Stage 2: Synthesis of this compound
The second stage involves the conversion of the aldehyde functionality of the intermediate to a hydroxyl group. A robust method for this transformation is the Baeyer-Villiger oxidation, which converts aldehydes to formates, followed by hydrolysis to the desired alcohol.
Experimental Protocol: Baeyer-Villiger Oxidation and Hydrolysis
This protocol is a general procedure for the Baeyer-Villiger oxidation of aromatic aldehydes.
-
Oxidation: In a round-bottom flask, 7-methyl-1H-indazole-3-carboxaldehyde is dissolved in a suitable solvent such as dichloromethane or chloroform.
-
The solution is cooled to 0 °C, and a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise.
-
The reaction is stirred at 0 °C and allowed to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove the carboxylic acid byproduct, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 7-methyl-1H-indazol-3-yl formate.
-
Hydrolysis: The crude formate is dissolved in a mixture of methanol and water, and a base such as sodium hydroxide or potassium carbonate is added.
-
The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
Final Purification: The reaction mixture is neutralized with a dilute acid, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.
Quantitative Data for Stage 2 (Estimated)
| Parameter | Value |
| Reactants | |
| 7-methyl-1H-indazole-3-carboxaldehyde | 1.0 equiv |
| m-CPBA | 1.1-1.5 equiv |
| Sodium Hydroxide (for hydrolysis) | 2.0 equiv |
| Solvents | |
| Dichloromethane | - |
| Methanol/Water | - |
| Reaction Conditions | |
| Temperature (Oxidation) | 0 °C to RT |
| Temperature (Hydrolysis) | Room Temperature |
| Product | |
| This compound | - |
| Yield | High (expected) |
Synthetic Pathway
Caption: Synthetic route to this compound.
This technical guide provides a viable and detailed synthetic route for the preparation of this compound from 7-methyl-indole. The procedures are based on well-established chemical transformations and should be readily adaptable in a standard organic chemistry laboratory. For any new synthesis, it is recommended to perform small-scale trials to optimize the reaction conditions.
References
An In-depth Technical Guide on the Spectroscopic Data for 7-Methyl-1H-indazol-3-ol (NMR, MS)
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
This technical guide provides a comprehensive overview of the spectroscopic data for 7-methyl-1H-indazol-3-ol (CAS 120277-21-6), a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines information on its tautomeric form, 7-methyl-1,2-dihydro-3H-indazol-3-one, with plausible experimental protocols and predicted spectroscopic data based on analogous compounds.
Introduction
This compound is a heterocyclic compound belonging to the indazole class. Indazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. This compound exists in tautomeric equilibrium with 7-methyl-1,2-dihydro-3H-indazol-3-one. The position of this equilibrium can be influenced by the solvent and substitution patterns. For the purpose of this guide, both tautomers will be considered.
Plausible Experimental Protocols
2.1. Synthesis of this compound via Diazotization
This protocol describes a plausible synthesis of this compound from 2-amino-3-methylbenzoic acid.
Materials:
-
2-Amino-3-methylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve 2-amino-3-methylbenzoic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the acidic solution of the amine. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Cyclization: The intramolecular cyclization of the diazonium salt to form the indazol-3-ol occurs in the acidic solution. The reaction mixture may be allowed to slowly warm to room temperature or gently heated to facilitate the cyclization, though conditions should be carefully monitored to avoid decomposition.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a base such as sodium hydroxide or sodium bicarbonate to precipitate the product. Extract the product into a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound and its N-substituted tautomers. It is important to note that the data for the parent compound is largely predictive.
3.1. NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for 7-Methyl-1,2-dihydro-3H-indazol-3-one in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | br s | 1H | N1-H |
| ~7.4 - 7.6 | d | 1H | H-4 |
| ~7.0 - 7.2 | d | 1H | H-6 |
| ~6.8 - 7.0 | t | 1H | H-5 |
| ~2.3 - 2.5 | s | 3H | 7-CH₃ |
Table 2: Predicted ¹³C NMR Data for 7-Methyl-1,2-dihydro-3H-indazol-3-one in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C=O (C3) |
| ~145 - 148 | C7a |
| ~130 - 135 | C3a |
| ~125 - 128 | C5 |
| ~120 - 123 | C7 |
| ~118 - 121 | C4 |
| ~115 - 118 | C6 |
| ~15 - 18 | 7-CH₃ |
Note: The chemical shifts are predictions based on known data for similar indazole structures and may vary depending on the solvent and experimental conditions.
Spectroscopic data for N-substituted derivatives of 7-methyl-1,2-dihydro-3H-indazol-3-one have been reported[1]. For example, for 2-butyl-7-methyl-1,2-dihydro-3H-indazol-3-one , the following has been observed in CDCl₃:
-
¹H NMR (400 MHz, CDCl₃): δ 8.73 (s, 1H), 7.56 (d, J = 7.8, 1H), 7.26 (d, J = 7.3, 1H), 7.04 (t, J = 7.5, 1H), 3.85 (t, J = 7.4, 2H), 2.38 (s, 3H), 1.71 (p, J = 7.4, 2H), 1.27 (h, J = 7.4, 2H), 0.85 (t, J = 7.4, 3H).[1]
-
¹³C NMR (101 MHz, CDCl₃): δ 162.4, 145.8, 131.8, 122.2, 120.8, 118.2, 118.1, 44.0, 30.4, 19.9, 15.9, 13.6.[1]
3.2. Mass Spectrometry
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 149.0658 | [M+H]⁺ |
| ESI+ | 171.0478 | [M+Na]⁺ |
High-resolution mass spectrometry (HRMS) data for N-substituted derivatives confirms the molecular formula. For 2-butyl-7-methyl-1,2-dihydro-3H-indazol-3-one , the calculated m/z for [M+H]⁺ (C₁₂H₁₇N₂O⁺) is 205.1335, with a found value of 205.1333.[1]
Mandatory Visualizations
4.1. Plausible Synthetic Workflow
The following diagram illustrates the plausible synthetic pathway for this compound.
Caption: Plausible synthesis of this compound.
4.2. Spectroscopic Analysis Workflow
This diagram outlines the logical flow for the spectroscopic characterization of the synthesized compound.
Caption: Workflow for spectroscopic analysis.
References
7-methyl-1H-indazol-3-ol solubility in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 7-methyl-1H-indazol-3-ol in common laboratory solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a framework for solubility determination, including established experimental protocols and qualitative solubility information for structurally related compounds.
Introduction to Solubility in Drug Discovery
Solubility is a critical physicochemical property of a drug candidate that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability and hinder the development of promising therapeutic agents. Therefore, a thorough understanding and accurate determination of a compound's solubility in various solvents are paramount during the early stages of drug discovery and development.
Solubility of this compound: Current Data
As of the latest literature review, specific quantitative solubility data (e.g., mg/mL or molarity at a defined temperature) for this compound in common laboratory solvents is not publicly available. However, qualitative solubility information for structurally related indazole derivatives can provide valuable insights into its expected solubility profile.
Table 1: Qualitative Solubility of Structurally Related Indazole Derivatives
| Compound Name | Water | DMSO | Methanol | Ethanol | Acetone | Acetonitrile |
| 1H-Indazol-3-amine | Insoluble | Slightly Soluble | Slightly Soluble | Data not available | Data not available | Data not available |
| 7-Methyl-1H-indazole-3-carboxamide | Low aqueous solubility implied | Soluble | Soluble | Data not available | Data not available | Data not available |
| 1-benzyl-1H-indazol-3-ol | 12.5 µg/mL (at pH 7.4)[1] | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The solubility of a compound can be influenced by various factors, including its crystalline form, purity, temperature, and the pH of the aqueous medium.
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The "shake-flask" method is a widely recognized and accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3][4]
Thermodynamic Solubility Determination via the Shake-Flask Method
Thermodynamic solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium at a specific temperature and pressure.[5]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, DMSO, ethanol, methanol, acetone, acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
-
Syringes and filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in the respective solvent should be prepared for accurate quantification.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Signaling Pathways and Biological Context
Indazole derivatives are known to be biologically active and have been investigated for their potential as therapeutic agents in various diseases, including cancer and inflammation.[6][7] Many indazole-containing compounds act as inhibitors of protein kinases, which are key components of cellular signaling pathways.[8] For instance, some indazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[9]
The diagram below illustrates a simplified, generalized signaling pathway that can be inhibited by kinase inhibitors, a class of drugs to which many indazole derivatives belong.
Caption: Generalized Kinase Inhibition by Indazole Derivatives.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its determination. By employing standardized protocols such as the shake-flask method, researchers can obtain accurate and reliable solubility data, which is crucial for advancing the preclinical development of this and other promising compounds. The known biological activities of related indazole derivatives highlight the importance of thoroughly characterizing the physicochemical properties of novel analogs to unlock their full therapeutic potential.
References
- 1. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 7-methyl-1H-indazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 7-methyl-1H-indazol-3-ol. Due to the limited availability of specific stability data for this compound, this guide draws upon the general physicochemical properties and stability of the indazole scaffold, providing a robust framework for its handling and storage.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its stability and behavior in various experimental settings. While specific experimental data for this compound is scarce, the properties of the parent indazole ring and related derivatives provide valuable insights.
Table 1: Physicochemical Properties of Related Indazole Compounds
| Property | Value (Compound) | Citation |
| Molecular Formula | C8H8N2O | N/A |
| Molecular Weight | 148.16 g/mol | N/A |
| Melting Point | 145-148 °C (Indazole) | [1] |
| pKa | 14.00 ± 0.10 (Indazole, Predicted) | [1] |
| Solubility | Very slightly soluble in water (N-Methyl-1H-indazol-3-amine) | [2] |
| Tautomerism | The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. | [3][4] |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents.
Thermal Stability
Indazole derivatives generally exhibit good thermal stability. However, elevated temperatures can promote degradation, the specifics of which would depend on the substitution pattern. For synthetic reactions involving indazoles, temperatures are a critical factor, with higher temperatures sometimes leading to side reactions and decreased yields.[5]
Photostability
Compounds containing the indazole scaffold can be sensitive to light.[6] Photostability testing is a critical component of drug development to ensure that light exposure does not lead to unacceptable degradation.[7][8] It is recommended to handle this compound in a manner that minimizes exposure to direct sunlight or strong artificial light.
pH and Hydrolytic Stability
The hydrolytic stability of indazole derivatives can be influenced by pH. While specific data for this compound is unavailable, the stability of other nitrogen-containing heterocyclic compounds is known to be pH-dependent.[9][10] It is advisable to assess the stability of this compound in aqueous solutions at different pH values, particularly if it is to be used in formulation studies.
Recommended Storage Conditions
Based on the general properties of indazole derivatives, the following storage conditions are recommended for this compound to ensure its long-term integrity.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | To minimize thermal degradation. |
| Light | Protect from light. Store in amber vials or in the dark. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Container | Keep in a tightly sealed container. | To prevent moisture uptake and contamination. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to assess the stability of this compound.
Forced Degradation Study
Objective: To evaluate the intrinsic stability of the molecule and to identify potential degradation products.
Methodology:
-
Preparation of Samples: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water).
-
Stress Conditions: Expose the samples to a range of stress conditions:
-
Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H2O2 at room temperature.
-
Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photolytic: Expose the solid compound and solutions to UV and visible light (ICH Q1B guidelines).[8]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Characterize significant degradation products using LC-MS and NMR.
Long-Term Stability Study
Objective: To determine the shelf-life of the compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Store multiple batches of this compound in the recommended packaging.
-
Storage Conditions: Store the samples under controlled long-term storage conditions (e.g., 25 °C/60% RH and 40 °C/75% RH).
-
Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: Analyze the samples for appearance, assay, and purity using a validated analytical method.
Visualizations
Logical Workflow for Stability Assessment
Caption: A logical workflow for the stability assessment of this compound.
Factors Influencing Stability
Caption: Key environmental factors influencing the stability of this compound.
References
- 1. Indazole | 271-44-3 [chemicalbook.com]
- 2. CAS # 1006-28-6, N-Methyl-1H-indazol-3-amine - chemBlink [ww.chemblink.com]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. database.ich.org [database.ich.org]
- 9. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Purity Assessment of Synthesized 7-methyl-1H-indazol-3-ol
Abstract: The robust characterization of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is fundamental to drug development and chemical research. This document provides an in-depth technical guide on the comprehensive purity assessment of 7-methyl-1H-indazol-3-ol, a key heterocyclic building block. We detail a multi-pronged analytical approach employing chromatographic and spectroscopic techniques to ensure the identity, purity, and quality of the synthesized compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and workflow visualizations to support rigorous and reliable purity validation.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry.[1][2][3] this compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The purity of such intermediates is paramount, as impurities can affect the yield, safety, and efficacy of the final API.[4] Therefore, a comprehensive purity assessment using orthogonal analytical methods is a critical step following synthesis to ensure the reliability and reproducibility of subsequent research and development.[5]
This guide outlines a systematic workflow for the purity validation of this compound, integrating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis and Potential Impurities
The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of a substituted 2-hydrazinylbenzoate derivative or a related precursor. A plausible route starts from 2-amino-3-methylbenzoic acid. Potential impurities may include unreacted starting materials, reagents, intermediates, and side-products such as regioisomers (e.g., 4-methyl, 5-methyl, or 6-methyl isomers if the starting material is not isomerically pure) or by-products from incomplete cyclization.[6]
Purity Assessment Workflow
A logical progression of analytical techniques ensures a thorough purity assessment.[7] The general workflow begins with qualitative checks and proceeds to rigorous quantitative analysis, as illustrated below.
Caption: General workflow for the purity assessment of a synthesized compound.
Chromatographic Purity Assessment
Chromatographic techniques are essential for separating the main compound from potential impurities.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the industry standard for quantitative purity determination, offering high resolution and sensitivity.[1][10] The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.[11]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve ~5 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Further dilute to a final concentration of approximately 0.1 mg/mL with the same diluent. Filter the solution through a 0.45 µm syringe filter before injection.[12]
Data Presentation: Representative HPLC Purity Data
| Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identity |
| 2.85 | 15.6 | 0.28 | Impurity 1 (Polar) |
| 8.92 | 5520.4 | 99.51 | This compound |
| 11.43 | 11.1 | 0.20 | Impurity 2 (Non-polar) |
| Total | 5547.1 | 100.00 |
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are crucial for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon environments. Quantitative NMR (qNMR) can also be used as a primary method to determine absolute purity without a specific reference standard.[10][13]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[14]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[15]
-
Acquisition:
-
¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For quantitative measurements, a long relaxation delay (e.g., 5 times the longest T1) is critical.[16]
-
¹³C NMR: Acquire spectrum using a proton-decoupled pulse program.
-
Data Presentation: Predicted NMR Data for this compound in DMSO-d₆
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | br s | 1H | N1-H |
| ~9.5 - 10.5 | br s | 1H | O3-H |
| ~7.45 | d | 1H | H4 |
| ~6.90 | t | 1H | H5 |
| ~6.80 | d | 1H | H6 |
| ~2.40 | s | 3H | C7-CH₃ |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C3 |
| ~140.0 | C7a |
| ~138.5 | C3a |
| ~128.0 | C5 |
| ~123.0 | C7 |
| ~118.0 | C4 |
| ~108.0 | C6 |
| ~16.5 | CH₃ |
digraph "NMR_Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#202124"];// Node Definitions start [label="Unexpected Peak\nin NMR Spectrum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Check Residual\nSolvent Tables?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solvent_peak [label="Peak Identified as\nSolvent/Grease/Water", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_structure [label="Compare with Expected\nStructure & Impurities", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; impurity_peak [label="Peak Identified as\nStarting Material,\nIsomer, or Byproduct", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; d2o_shake [label="Perform D₂O\nShake Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; exchangeable_proton [label="Peak Disappears:\nIdentified as N-H/O-H", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; further_analysis [label="Requires Further\n2D NMR / LC-MS\nAnalysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> check_solvent; check_solvent -> solvent_peak [label=" Yes"]; check_solvent -> check_structure [label=" No"]; check_structure -> impurity_peak [label=" Match Found"]; check_structure -> d2o_shake [label=" No Match,\nBroad Peak?"]; d2o_shake -> exchangeable_proton; check_structure -> further_analysis [label=" No Match,\nSharp Peak"]; }
Caption: Diagnostic workflow for troubleshooting unexpected NMR peaks.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capability of MS.[17] It is an invaluable tool for confirming the molecular weight of the main component and for identifying unknown impurities by their mass-to-charge ratio (m/z).[5][7]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
LC Conditions: Typically the same as the HPLC-UV method described previously to allow for direct comparison of chromatograms.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of the parent ion.
-
Mass Analyzer Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).
Data Presentation: Expected Mass Spectrometry Data
| Ion Mode | Ion | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺ | 149.0715 | 149.0713 |
| ESI+ | [M+Na]⁺ | 171.0534 | 171.0532 |
| ESI- | [M-H]⁻ | 147.0558 | 147.0560 |
Summary of Purity Assessment
A comprehensive purity assessment combines data from multiple orthogonal techniques. The final purity value is typically reported from the most accurate quantitative method, supported by qualitative data that confirms the identity and structure of the compound.
Table 5: Summary of Purity Results
| Analytical Method | Result | Purpose |
| HPLC (Area %) | 99.51% | Quantitative Purity |
| ¹H and ¹³C NMR | Structure consistent with this compound | Structural Confirmation |
| LC-MS (m/z) | Observed [M+H]⁺ at 149.0713 | Molecular Weight Confirmation |
| Melting Point | Sharp melting point consistent with a pure substance | Qualitative Purity Check |
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical strategy. Combining high-resolution chromatography (HPLC) for quantitative analysis with advanced spectroscopic techniques (NMR and MS) for definitive structural confirmation provides a robust and reliable validation of the compound's identity and purity. This comprehensive approach is essential for ensuring data integrity in research and is a critical component of quality control in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bloomtechz.com [bloomtechz.com]
- 10. benchchem.com [benchchem.com]
- 11. torontech.com [torontech.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. books.rsc.org [books.rsc.org]
- 17. benchchem.com [benchchem.com]
Potential Biological Targets of 7-methyl-1H-indazol-3-ol: A Technical Guide
Introduction
While direct experimental data for 7-methyl-1H-indazol-3-ol is limited in publicly available literature, the indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[1][2] This technical guide will focus on the potential biological targets of this compound by examining the established activities of its close structural analog, 7-methyl-1H-indazole-3-carboxamide. The primary hypothesized targets for this class of compounds include p21-activated kinase 1 (PAK1), Calcium Release-Activated Calcium (CRAC) channels, Phosphoinositide 3-Kinase (PI3K), and cannabinoid receptors.[3][4] This document provides a comprehensive overview of these potential targets, their associated signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for assessing biological activity.
Primary Hypothesized Target: p21-Activated Kinase 1 (PAK1)
PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rho family of small GTPases, Rac1 and Cdc42.[4] Aberrant activation of PAK1 is strongly linked to tumor progression, making it a significant target in oncology.[1][5] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][5] It is hypothesized that this compound and its carboxamide analog would also exhibit inhibitory activity against PAK1.[1]
PAK1 Signaling Pathway
Upon activation by Rac/Cdc42, PAK1 phosphorylates numerous downstream substrates, initiating a cascade of cellular events that contribute to cell survival, proliferation, and cytoskeletal dynamics.[1][4] Inhibition of PAK1 by compounds such as this compound would be expected to modulate these pathways, leading to potential anti-tumor effects.[1]
Quantitative Data: PAK1 Inhibition by Analogs
The following table summarizes the inhibitory activities of various indazole-3-carboxamide analogs against PAK1.
| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |
| Hypothetical 7-Methyl Analog | (4-phenoxyphenyl) | - |
| Analog 1 | (4-phenoxyphenyl) | 12.3 |
| Analog 2 | (4-(4-fluorophenoxy)phenyl) | 9.8 |
| Analog 3 | (4-(4-chlorophenoxy)phenyl) | 15.6 |
| Analog 4 | (4-cyclohexylphenyl) | 87.5 |
| Note: Specific IC50 data for this compound or its direct carboxamide analog against PAK1 was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[3] |
Experimental Protocol: PAK1 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1]
Materials:
-
Recombinant human PAK1 enzyme
-
PAK1 substrate peptide
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (indazole analogs)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare a stock solution of the test compound in DMSO and create a dilution series.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (as a control).
-
Add 2 µL of PAK1 enzyme and 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][3]
Secondary Potential Target: Calcium Release-Activated Calcium (CRAC) Channels
CRAC channels are crucial for calcium signaling and play a significant role in immune responses.[3] The indazole-3-carboxamide scaffold has been shown to inhibit CRAC channels.[3]
CRAC Channel Activation Pathway
CRAC channel activation is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins. STIM then translocates to the plasma membrane to activate ORAI, the pore-forming subunit of the CRAC channel, leading to calcium influx.
Quantitative Data: CRAC Channel Inhibition by Analogs
| Compound ID | R Group (at N of carboxamide) | IC50 (µM) |
| Hypothetical 7-Methyl Analog | (3-fluoro-4-pyridyl) | - |
| Analog A | (2,6-difluorophenyl) | 1.51 |
| Analog B | (3-fluoro-4-pyridyl) | 0.67 |
| Analog C | (4-methoxyphenyl) | >100 |
| Analog D | (4-chlorophenyl) | 6.7 |
| Note: Specific IC50 data for this compound or its direct carboxamide analog against CRAC channels was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[3] |
Experimental Protocol: CRAC Channel Inhibition Assay
This assay measures the ability of compounds to block calcium influx through CRAC channels in response to store depletion.[3]
Materials:
-
A suitable cell line expressing CRAC channels (e.g., Jurkat T cells)
-
Fluo-4 AM calcium indicator dye
-
Thapsigargin (ER Ca2+-ATPase inhibitor)
-
Test compounds (indazole analogs)
-
Assay buffer (e.g., HBSS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Load the cells with Fluo-4 AM dye.
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations.
-
Induce ER calcium store depletion by adding thapsigargin.
-
Measure the intracellular calcium concentration by monitoring the fluorescence of Fluo-4 AM over time using a fluorescence plate reader.
-
Calculate the inhibition of calcium influx by comparing the fluorescence increase in compound-treated wells to control wells.
-
Determine the IC50 values from the dose-response curves.[3]
Other Potential Targets
Phosphoinositide 3-Kinase (PI3K)
The PI3K pathway is another critical signaling cascade involved in cell growth, proliferation, and survival. Some indazole derivatives have shown inhibitory activity against PI3K, suggesting that this compound may also interact with this target.[4]
Cannabinoid Receptors
Indazole-based compounds have been investigated as modulators of cannabinoid receptors (CB1 and CB2).[6][7] These G protein-coupled receptors are involved in a wide range of physiological processes, and their modulation could have therapeutic implications.
Experimental Workflow: From Compound Handling to Data Analysis
The following diagram illustrates a general workflow for preparing and testing a compound like this compound in in-vitro assays.
Conclusion
Based on the robust evidence from structurally related 1H-indazole-3-carboxamide derivatives, it is highly probable that this compound possesses significant biological activity. The most likely primary target is PAK1, with potential secondary activities against CRAC channels, PI3K, and cannabinoid receptors.[1][4] These potential activities warrant further investigation for their therapeutic applications, particularly in the fields of oncology and immunology. The experimental protocols provided herein offer a foundation for the in-vitro evaluation of this compound against these putative targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
The Structure-Activity Relationship of Substituted Indazol-3-ols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, substituted indazol-3-ols have emerged as a promising class of compounds with therapeutic potential in various domains, including inflammation, cancer, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted indazol-3-ols, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Structure and Biological Activities
Indazol-3-ols, also known as 3-hydroxyindazoles, are bicyclic heteroaromatic compounds. The core structure allows for substitutions at various positions, primarily at the N1, C5, and C7 positions of the indazole ring, which significantly influences their biological activity. These compounds have been investigated for a range of therapeutic applications, including their roles as anti-inflammatory, anticancer, and antiviral agents.[1]
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of substituted indazol-3-ols is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative SAR data for different biological activities.
Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition
A significant area of investigation for indazol-3-ols is their potent anti-inflammatory activity, often attributed to the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.
| Compound | R1 (N1-substituent) | R2 (C5-substituent) | 5-LOX Inhibition IC50 (nM) |
| 1 | H | H | >10000 |
| 2 | Benzyl | OCH3 | 130 |
| 3 | 4-Fluorobenzyl | OCH3 | 80 |
| 4 | 2-Chlorobenzyl | OCH3 | 65 |
| 5 | (Quinolin-2-yl)methyl | OCH3 | 44 |
| 6 | Benzyl | Cl | 250 |
| 7 | Benzyl | NO2 | >1000 |
Data synthesized from multiple sources.
SAR Insights for 5-LOX Inhibition:
-
N1-Substitution: Unsubstituted indazol-3-ol (Compound 1) is inactive. The presence of a benzyl group at the N1 position (Compound 2) confers significant activity.
-
Aromatic Ring Substitution on N1-Benzyl: Electron-withdrawing groups on the benzyl ring, such as fluorine (Compound 3) and chlorine (Compound 4), enhance the inhibitory potency.
-
Heterocyclic N1-Substituents: A (quinolin-2-yl)methyl substituent at the N1 position (Compound 5) results in the most potent inhibition in this series.
-
C5-Substitution: A methoxy group at the C5 position is generally favorable for activity. Replacing it with a chloro group (Compound 6) reduces potency, while a nitro group (Compound 7) leads to a loss of activity.
Anticancer Activity: Inhibition of Cancer Cell Line Proliferation
While less specific to the indazol-3-ol core, related indazole derivatives have shown significant antiproliferative activity. The data below is representative of the broader indazole class and provides a basis for future indazol-3-ol design.
| Compound | Scaffold | Target Cell Line | IC50 (µM) |
| 8 | 1H-Indazole-3-amine | K562 (Leukemia) | 5.15[2] |
| 9 | 1H-Indazole-3-amine | Hep-G2 (Hepatoma) | 3.32[2] |
| 10 | 6-Amino-1H-indazole | A2780 (Ovarian) | 4.21[3] |
| 11 | 6-Amino-1H-indazole | A549 (Lung) | 7.73[3] |
Note: These compounds are not strictly indazol-3-ols but provide valuable SAR insights for the indazole scaffold.
SAR Insights for Anticancer Activity:
-
The substitution pattern on the indazole ring and the nature of the appended functional groups are critical for cytotoxic potency against different cancer cell lines.[2][4] Further investigation is required to specifically delineate the SAR of indazol-3-ols as anticancer agents.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of substituted indazol-3-ols.
General Synthesis of N-Substituted Indazol-3-ols
A common route for the synthesis of N-substituted indazol-3-ols involves the reaction of an appropriately substituted isatoic anhydride with a corresponding hydrazine.
Example: Synthesis of 1-(Quinolin-2-yl)-1H-indazol-3-ol [5]
-
Reaction Setup: To an oven-dried round-bottom flask, add isatoic anhydride (1.0 eq) dissolved in ethanol.
-
Addition of Hydrazine: Add 2-hydrazinoquinoline (1.0 eq) to the solution at room temperature under an air atmosphere.
-
Reflux: Stir the reaction mixture at 85 °C for 3 hours.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature and allow it to stand for 12 hours.
-
Purification: Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the pure product.
Synthetic workflow for N-substituted indazol-3-ols.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay spectrophotometrically measures the ability of a compound to inhibit the activity of 5-LOX.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.4.
-
Enzyme Solution: Dilute 5-lipoxygenase enzyme in the assay buffer.
-
Substrate Solution: Prepare a solution of arachidonic acid in ethanol and dilute with potassium hydroxide and water.
-
Test Compound: Dissolve the indazol-3-ol derivative in DMSO to prepare a stock solution, then serially dilute with the assay buffer.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add the assay buffer, enzyme solution, and the test compound solution.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a vehicle control (DMSO).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Workflow for the in vitro 5-LOX inhibition assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[6][7][8]
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test indazol-3-ol derivative (e.g., suspended in 0.5% carboxymethylcellulose) orally or intraperitoneally. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
Signaling Pathways
Understanding the signaling pathways modulated by substituted indazol-3-ols is crucial for elucidating their mechanism of action.
5-Lipoxygenase (5-LOX) Pathway
The anti-inflammatory effects of many indazol-3-ols are mediated through the inhibition of the 5-LOX pathway.[9][10][11][12] This pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators.
Inhibition of the 5-Lipoxygenase pathway by indazol-3-ols.
PI3K/Akt/mTOR Pathway
The indazole scaffold is also found in inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[13][14][15][16][17] Dysregulation of this pathway is a hallmark of many cancers.
Inhibition of the PI3K/Akt/mTOR pathway by indazole-based inhibitors.
Conclusion
Substituted indazol-3-ols represent a versatile and promising scaffold in drug discovery. The structure-activity relationships highlighted in this guide demonstrate that careful modulation of substituents at the N1 and C5 positions can lead to potent and selective inhibitors of key biological targets. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel indazol-3-ol derivatives. Further exploration of this chemical space is warranted to develop new therapeutic agents for a range of diseases.
References
- 1. Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. cusabio.com [cusabio.com]
- 17. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Predicted Mechanism of Action for 7-methyl-1H-indazol-3-ol: An In-Depth Technical Guide
Disclaimer: Direct experimental data for 7-methyl-1H-indazol-3-ol is not extensively available in the public domain. This technical guide extrapolates the predicted mechanism of action based on the well-documented activities of structurally related 1H-indazole-3-carboxamide derivatives. The core indazole scaffold is a "privileged structure" in medicinal chemistry, suggesting that derivatives with similar substitutions may exhibit comparable biological activities.[1][2]
Introduction
The 1H-indazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives showing a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[2][3] This guide focuses on the predicted mechanism of action for this compound, drawing insights from its close analog, 7-methyl-1H-indazole-3-carboxamide. The primary hypothesis centers on the inhibition of p21-Activated Kinase 1 (PAK1), a critical signaling node in oncology.[1][4] Additionally, other potential biological targets for this class of compounds include Calcium Release-Activated Calcium (CRAC) channels, Phosphoinositide 3-Kinase (PI3K), and cannabinoid receptors.[4][5]
Primary Predicted Mechanism of Action: PAK1 Inhibition
The most compelling hypothesis for the mechanism of action of 1H-indazole derivatives is the inhibition of p21-Activated Kinase 1 (PAK1).[4] PAK1 is a serine/threonine kinase that acts as a key downstream effector of the Rho family of small GTPases, Rac1 and Cdc42.[1][4] Aberrant activation of PAK1 is strongly linked to tumor progression, promoting cell proliferation, survival, and metastasis.[1][6] Therefore, PAK1 is a significant target for the development of novel anticancer therapies.[1][6]
The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][6] It is hypothesized that this compound will also exhibit inhibitory activity against PAK1. The methyl group at the 7-position is a small, hydrophobic substitution not expected to interfere with the core binding interactions of the indazole moiety with the kinase.[1]
PAK1 is a central component in a complex network of signaling pathways that regulate cell growth, survival, and migration.[4] Upon activation by Rac/Cdc42, PAK1 phosphorylates numerous downstream substrates, initiating a cascade of cellular events that contribute to tumorigenesis.[4] Inhibition of PAK1 by a compound like this compound would be expected to disrupt these oncogenic signals.
References
- 1. benchchem.com [benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 7-methyl-1H-indazol-3-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific CAS (Chemical Abstracts Service) number for 7-methyl-1H-indazol-3-ol could not be located in publicly available databases as of December 2025. The following technical guide focuses on the synthesis and biological activities of structurally related indazole derivatives, particularly 7-methyl-1H-indazole-3-carboxamide, to provide a relevant and comprehensive resource.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] These activities include anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1] Within this class, 1H-indazole-3-carboxamide derivatives have emerged as particularly promising therapeutic agents.[1] Although direct experimental data for this compound is limited, the established structure-activity relationships (SAR) for this class of compounds allow for a reasoned projection of its likely biological profile.
Synthesis of Indazole Derivatives
The synthesis of 7-methyl-1H-indazole derivatives typically starts from 7-methyl-indole. The general workflow involves the formation of an aldehyde, followed by oxidation to a carboxylic acid, and subsequent functional group manipulation to achieve the desired analog.[2][3]
This protocol is adapted from established methods for the synthesis of indazole-3-carboxamides.[2][3]
Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde
-
In a round-bottom flask, cool a solution of sodium nitrite (1.10 g, 16 mmol) in deionized water (3.2 mL) and DMF (3 mL) to 0 °C.
-
Slowly add 2 N hydrochloric acid (7.0 mL, 14 mmol) to the solution at 0 °C.
-
After stirring for 10 minutes at 0 °C, add a solution of 7-methyl-indole (262 mg, 2.0 mmol) in DMF (3 mL) dropwise over 2 hours using a syringe pump.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 8:2) to yield 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.
Step 2: Synthesis of 7-Methyl-1H-indazole-3-carboxylic Acid (Pinnick Oxidation)
-
Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.
-
In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-Methyl-1H-indazole-3-carboxylic acid.
Step 3: Synthesis of 7-Methyl-1H-indazole-3-carboxamide
-
Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add ammonium chloride (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Caption: Synthetic route for 7-Methyl-1H-indazole-3-carboxamide.
Potential Biological Activity: PAK1 Inhibition
Aberrant activation of p21-activated kinase 1 (PAK1) is strongly associated with tumor progression, making it a compelling target for novel anticancer therapies.[1] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][4] It is hypothesized that this compound and its analogs would also exhibit inhibitory activity against PAK1. The methyl group at the 7-position is a relatively small hydrophobic substitution that is unlikely to disrupt the core binding interactions of the indazole moiety with the kinase.[1]
PAK1 is a key downstream effector of the Rho family of small GTPases, including Cdc42 and Rac1.[1] It plays a crucial role in signaling pathways that regulate cell survival, proliferation, and cytoskeletal dynamics.[1] Inhibition of PAK1 by indazole derivatives can modulate these pathways, leading to an anti-tumor effect.
Caption: The PAK1 signaling pathway and its inhibition by indazole derivatives.
Quantitative Data of Related Indazole Derivatives
While specific data for this compound is unavailable, the following table summarizes the inhibitory activities of various 1H-indazole-3-amine derivatives against different cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |
| Compound 6o | HEK-293 (Normal Cell Line) | 33.2 |
| Compound 89 | Bcr-AblWT | 0.014 |
| Compound 89 | Bcr-AblT315I | 0.45 |
| Compound 89 | K562 | 6.50 |
| Compound 120 | IDO1 | 5.3 |
| Entrectinib (127) | ALK | 0.012 |
Data sourced from a study on 1H-indazole-3-amine derivatives.[5][6]
Experimental Protocol: In Vitro PAK1 Inhibition Assay
The inhibitory activity of a compound like this compound against PAK1 can be determined using a commercially available ADP-Glo™ Kinase Assay kit. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series to determine the IC50 value.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or 5% DMSO (as a control).
-
Kinase Reaction: Add the PAK1 enzyme, substrate, and ATP to initiate the reaction. Incubate at room temperature for the recommended time.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Record the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the control (DMSO) and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Conclusion
The 1H-indazole scaffold is a versatile and valuable starting point for the development of novel therapeutics, particularly in oncology. While direct experimental data on this compound is scarce, the well-documented anti-tumor activities of structurally related indazole derivatives, primarily through the inhibition of the PAK1 signaling pathway, suggest its potential as a therapeutic agent. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
Methodological & Application
Protocol for the Synthesis of 7-methyl-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 7-methyl-1H-indazol-3-ol, a valuable building block in medicinal chemistry. The described methodology is based on established synthetic routes for analogous indazole derivatives and is presented as a two-step process. The initial step involves the formation of a 3-aminoindazole intermediate, which is subsequently converted to the desired 3-indazolol.
Data Presentation
The following table summarizes the reactants and expected products for the proposed synthesis.
| Step | Starting Material | Key Reagents | Intermediate/Product | Expected Yield (%) |
| 1 | 2-Amino-3-methylbenzonitrile | Hydrazine hydrate, Hydrochloric acid | 7-methyl-1H-indazol-3-amine | 85-95% (estimated) |
| 2 | 7-methyl-1H-indazol-3-amine | Sodium nitrite, Sulfuric acid, Water | This compound | 70-80% (estimated) |
Note: Yields are estimated based on similar reactions reported in the literature.
Experimental Protocols
A two-step synthetic approach is proposed for the preparation of this compound. The first step is the synthesis of the key intermediate, 7-methyl-1H-indazol-3-amine, from 2-amino-3-methylbenzonitrile. The second step involves the diazotization of the amino group followed by hydrolysis to yield the final product.
Step 1: Synthesis of 7-methyl-1H-indazol-3-amine
This procedure is adapted from established methods for the synthesis of 3-aminoindazoles from ortho-aminobenzonitriles. The reaction of 2-amino-3-methylbenzonitrile with hydrazine hydrate in the presence of an acid catalyst leads to the formation of the indazole ring.
Materials and Reagents:
-
2-Amino-3-methylbenzonitrile
-
Hydrazine hydrate (80% in water)
-
Concentrated Hydrochloric acid (HCl)
-
Ethylene glycol
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-methylbenzonitrile (1.0 eq).
-
Add ethylene glycol to the flask to serve as the solvent.
-
Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture while stirring.
-
Add hydrazine hydrate (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize the solution with a sodium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 7-methyl-1H-indazol-3-amine.
Step 2: Synthesis of this compound
This protocol describes the conversion of 7-methyl-1H-indazol-3-amine to this compound via a diazotization reaction followed by hydrolysis.
Materials and Reagents:
-
7-methyl-1H-indazol-3-amine
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Ice
-
Ethyl acetate
Procedure:
-
In a beaker, dissolve 7-methyl-1H-indazol-3-amine (1.0 eq) in a dilute solution of sulfuric acid in water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the acidic solution of the amine while maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Slowly heat the reaction mixture to room temperature and then gently warm it to 50-60 °C. Nitrogen gas evolution should be observed. Maintain this temperature until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Mandatory Visualization
The following diagrams illustrate the proposed synthetic workflow and the general signaling pathway relevance of indazole derivatives.
Caption: Proposed synthetic workflow for this compound.
Caption: Potential role of indazole derivatives as kinase inhibitors.
Application Notes and Protocols for the High-Yield Synthesis of 7-Methyl-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. These compounds are known to exhibit a wide range of biological activities, including potent inhibition of protein kinases, which are crucial targets in oncology.[1][2] Several indazole-based drugs, such as Axitinib and Pazopanib, are approved for cancer treatment, primarily targeting signaling pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway to inhibit angiogenesis.[2][3] 7-methyl-1H-indazol-3-ol is a valuable intermediate for the synthesis of more complex indazole derivatives for drug discovery and development.
This document provides a detailed, high-yield synthetic protocol for this compound, starting from 2-amino-3-methylbenzonitrile. The described method is based on a tandem diazotization and intramolecular cyclization reaction.
Experimental Protocols
Proposed Synthetic Route: Diazotization and Cyclization of 2-amino-3-methylbenzonitrile
The synthesis of this compound can be efficiently achieved through the diazotization of 2-amino-3-methylbenzonitrile, followed by an intramolecular cyclization. This method is a variation of the Sandmeyer reaction, a well-established process for converting aromatic amines into various functional groups via a diazonium salt intermediate.[4][5][6]
Materials and Equipment
-
2-amino-3-methylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer for product characterization
Detailed Experimental Procedure
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylbenzonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Cool the sodium nitrite solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 2-amino-3-methylbenzonitrile over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Intramolecular Cyclization and Hydrolysis:
-
After the initial stirring period, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using a water bath.
-
Maintain this temperature for 1-2 hours. During this time, the evolution of nitrogen gas should be observed as the cyclization proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure of this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation
Table 1: Reagent Stoichiometry for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-amino-3-methylbenzonitrile | 132.16 | 10 | 1.0 | 1.32 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 11 | 1.1 | 0.76 g |
| Sulfuric Acid (H₂SO₄) | 98.08 | - | - | 10 mL |
| Deionized Water | 18.02 | - | - | 50 mL |
Table 2: Summary of Reaction Conditions and Expected Yield
| Parameter | Value |
| Reaction Temperature | |
| Diazotization | 0-5 °C |
| Cyclization | 80-90 °C |
| Reaction Time | |
| Diazotization | 1 hour |
| Cyclization | 1-2 hours |
| Solvent | Aqueous Sulfuric Acid |
| Purification Method | Recrystallization (Ethanol/Water) |
| Expected Yield | 80-90% |
| Appearance | Off-white to light yellow solid |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Relevant Signaling Pathway: VEGFR Inhibition
Indazole derivatives are well-known inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is critical for tumor angiogenesis.[1][3][7]
Caption: VEGFR signaling pathway and inhibition by indazole derivatives.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 7-methyl-1H-indazol-3-ol in a PAK1 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that serves as a critical node in numerous signaling pathways.[1][2] It is a key downstream effector of the Rho GTPases Rac1 and Cdc42.[1] Dysregulation of PAK1 activity is implicated in a variety of cellular processes that contribute to tumorigenesis, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2][3] This makes PAK1 an attractive therapeutic target for the development of novel anti-cancer agents.[4][5]
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[5] Notably, 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of PAK1.[5][6] While direct experimental data for 7-methyl-1H-indazol-3-ol is limited in publicly available literature, its structural similarity to known PAK1 inhibitors suggests it may also exhibit inhibitory activity against this kinase.
These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as a PAK1 inhibitor. The included protocols are based on established methodologies for characterizing small molecule inhibitors of PAK1.
Data Presentation: Inhibitory Activity of Structurally Related Compounds
To provide a frame of reference for the potential potency of this compound, the following table summarizes the in vitro inhibitory activity of several 1H-indazole-3-carboxamide derivatives against PAK1.
| Compound ID | PAK1 IC50 (nM) | Reference |
| 87b | 159 | [7] |
| 87c | 52 | [7] |
| 87d | 16 | [7] |
| 30l | 9.8 | [6][7] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. These values for related compounds suggest that the indazole scaffold is a promising starting point for potent PAK1 inhibition.
Experimental Protocols
In Vitro PAK1 Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of this compound against PAK1. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][8]
Materials:
-
Recombinant Human PAK1 (full-length, GST-tagged)[9]
-
This compound (or other test compounds)
-
PAKtide (RRRLSFAEPG) as substrate[1]
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination. A final DMSO concentration of ≤1% in the reaction is recommended to avoid solvent effects.
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2 µL of recombinant PAK1 enzyme solution.
-
Add 2 µL of a substrate/ATP mixture (containing PAKtide and ATP). The final ATP concentration should be near its Km for PAK1 (e.g., 10 µM).[1]
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[8]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for PAK1 Kinase Assay
Caption: Workflow for the in vitro PAK1 kinase assay.
Hypothesized PAK1 Signaling Pathway and Inhibition
Caption: Hypothesized inhibition of the PAK1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for 7-methyl-1H-indazol-3-ol Cell-Based Assay
These application notes provide a comprehensive protocol for determining the biological activity of 7-methyl-1H-indazol-3-ol in a cell-based assay format. The provided methodology is designed for researchers, scientists, and drug development professionals investigating the potential therapeutic effects of this compound. Due to limited publicly available data specific to this compound, this protocol is based on established methods for structurally related indazole derivatives, particularly those targeting protein kinases.[1][2]
Introduction
The indazole scaffold is a core component of many biologically active compounds with therapeutic potential in areas such as oncology.[3][4] Derivatives of 1H-indazole have been identified as potent inhibitors of various protein kinases, including p21-Activated Kinase 1 (PAK1), which is a key signaling node in cancer cell proliferation, survival, and metastasis.[1][5] While the specific biological targets of this compound are not yet fully characterized, its structural similarity to known kinase inhibitors suggests it may exhibit similar activities.
This document outlines a detailed protocol for a cell-based cytotoxicity assay using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to assess the effect of this compound on cancer cell viability.[6] This assay provides a robust and reproducible method for determining the concentration-dependent cytotoxic effects of a test compound.
Data Presentation
The following table summarizes hypothetical data for the cytotoxicity of this compound on a human cancer cell line (e.g., A549) after 48 hours of treatment. This data is for illustrative purposes to guide the expected outcome of the described protocol.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.21 | 0.07 | 96.8 |
| 1 | 1.05 | 0.06 | 84.0 |
| 5 | 0.78 | 0.05 | 62.4 |
| 10 | 0.52 | 0.04 | 41.6 |
| 25 | 0.28 | 0.03 | 22.4 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
| IC50 (µM) | - | - | ~8.5 |
Experimental Protocols
Cell-Based Cytotoxicity Assay using MTT
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
1. Materials and Reagents:
-
Human cancer cell line (e.g., A549, HeLa, MCF-7)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[6]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
3. Cell Culture and Seeding:
-
Culture the selected cancer cell line in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
4. Treatment with this compound:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (including a vehicle control with the same DMSO concentration) to the respective wells.
-
Include wells with medium only (no cells) as a background control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
5. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
6. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Potential inhibition of the PAK1 signaling pathway.
References
Application Notes and Protocols for the Derivatization of 7-methyl-1H-indazol-3-ol for SAR Studies
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Specifically, derivatives of 7-methyl-1H-indazol-3-ol are of significant interest for structure-activity relationship (SAR) studies aimed at developing novel therapeutics, particularly kinase inhibitors.[3][4][5] The core structure presents multiple sites for chemical modification, including two nitrogen atoms (N1 and N2) and a hydroxyl group at the C3 position. Furthermore, the carbocyclic ring can be functionalized to explore a wider chemical space.
A key characteristic of the indazol-3-ol system is its existence in tautomeric equilibrium with the 7-methyl-1,2-dihydro-3H-indazol-3-one form. This equilibrium influences the reactivity and the potential points for derivatization, making regioselective synthesis a critical challenge.[1][6] These application notes provide detailed protocols for the selective derivatization of this compound at the N1, N2, and O-positions, as well as for C-C bond formation on the indazole core, to facilitate comprehensive SAR studies.
Key Derivatization Strategies & SAR Logic
The exploration of the chemical space around the this compound core is essential for defining the structure-activity relationships. The primary strategies involve selective alkylation or arylation at three key positions (N1, N2, and O) and functionalization of the carbocyclic ring, often via cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
Application Notes and Protocols: In Vitro Evaluation of 7-methyl-1H-indazol-3-ol on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anti-tumor effects.[1] Derivatives of 1H-indazole have shown promise as therapeutic agents, with some acting as inhibitors of key signaling pathways involved in cancer progression.[1][2] This document provides detailed application notes and experimental protocols for the in vitro evaluation of a specific derivative, 7-methyl-1H-indazol-3-ol, on various cancer cell lines. While extensive public data on this compound is limited, the methodologies outlined here are based on established protocols for analogous compounds and provide a robust framework for its characterization as a potential anti-cancer agent.
Hypothesized Mechanism of Action: PAK1 Inhibition
It is hypothesized that this compound may exert its anti-cancer effects through the inhibition of p21-Activated Kinase 1 (PAK1).[1][2] PAK1 is a critical downstream effector of the Rho family of small GTPases, including Cdc42 and Rac1.[1] Aberrant activation of PAK1 is a hallmark of numerous cancers, where it promotes oncogenic signaling, leading to increased cell proliferation, survival, and metastasis.[2] The 1H-indazole-3-carboxamide scaffold, structurally similar to this compound, has been identified as a potent inhibitor of PAK1.[1] Therefore, it is plausible that this compound also targets this kinase. Inhibition of PAK1 is expected to disrupt downstream signaling cascades, ultimately leading to an anti-tumor response.[1]
PAK1 Signaling Pathway and Potential Inhibition
Caption: Hypothesized PAK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables present hypothetical data for the in vitro activity of this compound on various cancer cell lines. These tables are intended to serve as a template for presenting experimental results.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 8.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 |
| PC-3 | Prostate Adenocarcinoma | 48 | 6.8 |
| K562 | Chronic Myeloid Leukemia | 48 | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 48 | 9.7 |
Table 2: Apoptotic Effect of this compound on K562 Cells (48-hour exposure)
| Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 2.5 | 8.7 | 4.3 | 13.0 |
| 5.0 | 15.2 | 9.8 | 25.0 |
| 10.0 | 28.6 | 17.4 | 46.0 |
Table 3: Cell Cycle Analysis of K562 Cells Treated with this compound (48-hour exposure)
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 45.2 | 35.1 | 19.7 |
| 2.5 | 55.8 | 28.3 | 15.9 |
| 5.0 | 68.4 | 19.5 | 12.1 |
| 10.0 | 75.1 | 12.6 | 12.3 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.[3]
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3, K562, HepG2)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently mix to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.[4]
-
Cancer cell line (e.g., K562)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[4]
Cell Cycle Analysis
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining.[4]
-
Cancer cell line (e.g., K562)
-
This compound
-
PI/RNase Staining Buffer
-
70% ethanol, ice-cold
-
6-well plates
-
Flow cytometer
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the DNA content by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
In Vitro PAK1 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against PAK1 using a commercially available assay kit.[1]
-
Recombinant human PAK1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate for PAK1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound
-
384-well plates
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, add the PAK1 enzyme, the substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Record the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[1]
References
Application Notes and Protocols: Preparation of 7-methyl-1H-indazol-3-ol Stock Solutions for Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation of stock solutions of 7-methyl-1H-indazol-3-ol, a member of the pharmacologically significant indazole class of heterocyclic compounds. Due to the characteristically low aqueous solubility of indazole derivatives, proper solubilization and storage are critical for ensuring data accuracy and reproducibility in biological assays. This document outlines the physicochemical properties of this compound, provides detailed protocols for its dissolution in dimethyl sulfoxide (DMSO), and offers recommendations for storage and handling. Additionally, potential biological signaling pathways associated with the indazole scaffold are discussed to provide context for its use in research.
Introduction
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3] These activities include anti-inflammatory, anti-cancer, and kinase inhibitory effects.[4][5][6] The therapeutic potential of this class is highlighted by the number of indazole-containing drugs approved for clinical use.[3][7]
This compound is a specific derivative within this class. Accurate preparation of solutions is the foundational step for any in vitro or in vivo screening. Given that indazole derivatives often exhibit poor solubility in aqueous media, the use of an organic solvent, such as DMSO, is typically required to create a concentrated stock solution that can be further diluted into aqueous assay buffers.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₁₀N₂O | Calculated |
| Molecular Weight | 162.19 g/mol | Based on structural isomer (7-Methyl-1H-indazol-3-yl)methanol[8] |
| Appearance | Assumed to be a solid powder | Based on related indazole compounds[9] |
| Aqueous Solubility | Poor (predicted) | Inferred from general indazole derivative properties |
| Organic Solvent Solubility | Soluble in DMSO | Recommended solvent for indazole derivatives |
Stock Solution Preparation
The following protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in most cell-based and enzymatic assays.
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Vortex mixer and/or sonicator
Protocol for a 10 mM Stock Solution
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for 15-20 minutes before opening. This prevents the condensation of atmospheric moisture onto the compound.
-
Calculation: Calculate the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 162.19 g/mol x 1000 mg/g
-
Mass (mg) = 1.62 mg
-
-
Weighing: Accurately weigh 1.62 mg of this compound using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, briefly sonicate the vial in a water bath until the solution is clear. Gentle warming (to ~37°C) may also aid dissolution but should be used with caution to avoid degradation.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration DMSO stock into the desired aqueous assay buffer (e.g., PBS, DMEM, etc.).
Important Consideration: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) and must be consistent across all experimental conditions, including vehicle controls. High concentrations of DMSO can be toxic to cells or interfere with assay components.
Table 2: Recommended Stock Solution Parameters
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High solubilizing power for indazole derivatives. |
| Stock Concentration | 10-20 mM | Provides a sufficiently concentrated stock for serial dilutions into most assay formats. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Minimizes chemical degradation and solvent evaporation. |
| Storage Practice | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles that can degrade the compound. |
| Final Assay DMSO % | ≤0.5% | Minimizes solvent-induced artifacts and cytotoxicity. |
Experimental Workflow and Potential Mechanism of Action
The following diagrams illustrate the general workflow for stock solution preparation and a potential signaling pathway that may be modulated by indazole derivatives, based on published literature for this class of compounds.
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Indazole derivatives have been reported to inhibit various protein kinases and cellular signaling pathways.[6][10] One prominent target class is the p21-Activated Kinases (PAKs), which are involved in cell proliferation, survival, and motility.[10] Inhibition of such pathways can lead to downstream effects like the induction of apoptosis.
Caption: A potential mechanism of action for indazole derivatives involving kinase inhibition and apoptosis induction.[4][11]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1352398-49-2|(7-Methyl-1H-indazol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 9. Indazole | 271-44-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methyl-1H-indazol-3-ol as a Fragment for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1][2] Within this class, derivatives of 1H-indazole have emerged as particularly promising therapeutic agents.[1] This document provides detailed application notes and protocols for the use of 7-methyl-1H-indazol-3-ol as a molecular fragment in drug discovery campaigns.
While direct experimental data for this compound is limited in publicly available literature, its close structural analog, 7-methyl-1H-indazole-3-carboxamide, and other indazole derivatives have shown significant activity against various biological targets.[1][3] This suggests that this compound represents a valuable starting point for fragment-based drug discovery (FBDD), a powerful method for developing novel, target-specific therapeutics.[4] FBDD utilizes small, low-complexity molecules that can be elaborated into more potent, drug-like candidates.[4]
Potential Biological Targets and Applications
Based on the activity of structurally related indazole compounds, this compound is a promising fragment for targeting enzymes and receptors implicated in cancer and inflammatory diseases.
Key Potential Targets:
-
p21-activated kinase 1 (PAK1): Aberrant activation of PAK1 is strongly associated with tumor progression, making it a compelling target for anticancer therapies.[1][5] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][5] It is hypothesized that this compound could serve as a core fragment for developing novel PAK1 inhibitors.
-
Calcium Release-Activated Calcium (CRAC) Channels: These channels play a crucial role in calcium signaling and immune responses.[3] Analogs of 7-methyl-1H-indazole-3-carboxamide have demonstrated inhibitory activity against CRAC channels, suggesting a potential application in inflammatory and autoimmune diseases.[3]
-
Calcitonin Gene-Related Peptide (CGRP) Receptor: A derivative of 7-methyl-1H-indazole has been identified as a CGRP receptor antagonist for the acute treatment of migraine.[6] This indicates that the 7-methyl-indazole core can be adapted to target G protein-coupled receptors.
-
Phosphoinositide-Dependent Kinase-1 (PDK1): Fragment-based screening has led to the discovery of 1H-indazolyl derivatives as potent PDK1 inhibitors, which are implicated in cancer cell survival.[7]
The 7-methyl group on the indazole ring is expected to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can be fine-tuned during the fragment-to-lead optimization process.[3]
Quantitative Data Summary
Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1 [3]
| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |
| Analog 4 | (4-phenoxyphenyl) | 9.8 |
Note: This data is for analogs of 7-methyl-1H-indazole-3-carboxamide and is presented to illustrate the potential for potency based on the indazole scaffold.
Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels [3]
| Compound ID | R Group (at N of carboxamide) | IC50 (µM) |
| Analog A | (4-fluorophenyl) | >10 |
| Analog B | (3-fluoro-4-pyridyl) | 0.8 |
| Analog C | (4-pyridyl) | 5.2 |
Note: This data highlights the importance of specific substitutions on the carboxamide moiety for CRAC channel inhibition.
Experimental Protocols
The following are generalized protocols for the synthesis, screening, and validation of this compound as a fragment in a drug discovery program.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be adapted from the synthesis of its corresponding carboxamide, which typically starts from 7-methyl-indole.
Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde [8]
-
Prepare a nitrosating mixture of sodium nitrite in acetic acid.
-
Dissolve 7-methyl-indole in a suitable solvent.
-
Slowly add the 7-methyl-indole solution to the nitrosating mixture at 0°C over 2 hours using a syringe pump.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Extract the product with ethyl acetate and wash with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid [8]
-
Dissolve the 7-methyl-1H-indazole-3-carboxaldehyde in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene to the solution.
-
In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.
-
Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction and extract the carboxylic acid.
-
Purify by recrystallization.
Step 3: Conversion to this compound (Hypothetical)
A potential route from the carboxylic acid would involve a Curtius, Hofmann, or a similar rearrangement, followed by hydrolysis. Alternatively, direct synthesis methods for 3-hydroxyindazoles could be explored.
Protocol 2: Fragment Screening using Thermal Shift Assay (TSA)
TSA is a rapid and cost-effective method for identifying fragment binding to a target protein.
-
Protein Preparation: Purify the target protein to >95% homogeneity.
-
Assay Setup:
-
Prepare a solution of the target protein (e.g., 2 µM) in a suitable buffer.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Prepare a stock solution of this compound in DMSO.
-
In a 96- or 384-well PCR plate, add the protein-dye mixture.
-
Add this compound to the wells at a final concentration typically ranging from 100 µM to 1 mM. Include a DMSO control.
-
-
Data Acquisition:
-
Use a real-time PCR instrument to heat the plate in small increments (e.g., 1°C/minute) from 25°C to 95°C.
-
Measure the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A significant increase in Tm in the presence of the fragment compared to the DMSO control indicates binding and stabilization of the protein.
-
Protocol 3: Validation of Hits using Surface Plasmon Resonance (SPR)
SPR provides quantitative information on binding affinity and kinetics.
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip surface.
-
Fragment Binding:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Include a buffer-only injection for baseline subtraction.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Generate sensorgrams by plotting RU versus time.
-
Determine the equilibrium binding response for each fragment concentration.
-
Plot the equilibrium response against the fragment concentration and fit the data to a suitable binding model to determine the dissociation constant (KD).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PAK1 signaling pathway and potential inhibition by this compound.
Caption: CRAC channel activation pathway and potential inhibition.
Caption: General workflow for fragment-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Anti-inflammatory Activity of 1,5-Disubstituted Indazol-3-ols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of 1,5-disubstituted indazol-3-ols, including quantitative data on their biological activity and detailed protocols for key experimental assays. This information is intended to guide researchers in the evaluation and development of this class of compounds as potential anti-inflammatory agents.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] In particular, 1,5-disubstituted indazol-3-ols have emerged as a promising scaffold for the development of novel anti-inflammatory drugs. These compounds have been shown to modulate key inflammatory pathways, demonstrating efficacy in both in vitro and in vivo models of inflammation.[5]
Data Presentation
The anti-inflammatory activity of 1,5-disubstituted indazol-3-ols and related indazole derivatives has been evaluated using various assays. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-inflammatory Activity of 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (Compound 27)
| Assay | Target/Model | IC50 | Reference |
| 5-Lipoxygenase Inhibition | Arachidonic Acid Oxidation | 44 nM | [5] |
| Inhibition of Contraction | Sensitized Guinea Pig Tracheal Segments | 2.9 µM | [5] |
Table 2: In Vivo Anti-inflammatory Activity of 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (Compound 27)
| Model | Treatment | Inhibition | Reference |
| Arachidonic Acid-Induced Mouse Ear Edema | 1 µ g/ear (topical) | 41% | [5] |
| Antigen-Induced Airway Eosinophilia | 1 mg/kg (i.p.) in guinea pigs | 47% | [5] |
Table 3: In Vitro Anti-inflammatory Activity of Indazole Derivatives (for comparative purposes)
| Compound | COX-2 Inhibition (IC50) | IL-1β Inhibition (IC50) | Reference |
| Indazole | 23.42 µM | 120.59 µM | [1] |
| 5-Aminoindazole | 12.32 µM | 220.46 µM | [1] |
| 6-Nitroindazole | 19.22 µM | 100.75 µM | [1] |
| Celecoxib (Reference) | 5.10 µM | - | [1] |
| Dexamethasone (Reference) | - | 102.23 µM | [1] |
Table 4: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Hind Paw Edema in Rats (at 5 hours, 100 mg/kg)
| Compound | Paw Edema Inhibition | Reference |
| Indazole | 61.03 - 83.09% | [1] |
| 5-Aminoindazole | 83.09% | [1] |
| 6-Nitroindazole | 61.03 - 83.09% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-inflammatory activity of 1,5-disubstituted indazol-3-ols and related compounds.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol is adapted from studies on indazole derivatives and is suitable for evaluating the COX-2 inhibitory potential of 1,5-disubstituted indazol-3-ols.[1][6]
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of COX-2. The COX enzyme converts arachidonic acid to prostaglandins.[7] The level of prostaglandin production is quantified to determine the extent of enzyme inhibition.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
HCl
-
Stannous chloride
-
Prostaglandin F2α (PGF2α) EIA kit
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor at various concentrations.
-
In a suitable reaction vessel, combine the reaction buffer, heme, and COX-2 enzyme.
-
Add the test compound or reference inhibitor and incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding HCl.
-
Add stannous chloride to reduce the COX-derived prostaglandin H2 (PGH2) to PGF2α.
-
Quantify the amount of PGF2α produced using a commercial EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[1][6][8]
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Animals:
-
Wistar rats (or other suitable rodent strain)
Materials:
-
Carrageenan (1% w/v suspension in saline)
-
Test compounds and reference drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
Administer the test compounds or reference drug orally or via intraperitoneal injection at the desired doses.
-
After a specific period (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 30 minutes, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of paw edema is calculated for each group relative to the control group.
In Vitro Pro-inflammatory Cytokine (IL-1β and TNF-α) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of key pro-inflammatory cytokines.[1][6]
Principle: Lipopolysaccharide (LPS) is used to stimulate immune cells (e.g., peripheral blood mononuclear cells or macrophage cell lines like RAW264.7) to produce pro-inflammatory cytokines such as IL-1β and TNF-α. The concentration of these cytokines in the cell culture supernatant is measured by ELISA.
Materials:
-
Immune cells (e.g., RAW264.7 macrophages)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds and reference inhibitor (e.g., Dexamethasone)
-
ELISA kits for IL-1β and TNF-α
Procedure:
-
Culture the immune cells in appropriate multi-well plates.
-
Treat the cells with various concentrations of the test compounds or reference inhibitor for a predetermined time.
-
Stimulate the cells with LPS to induce cytokine production.
-
Incubate for an appropriate period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 values.
Visualizations
The following diagrams illustrate key concepts and workflows related to the anti-inflammatory activity of 1,5-disubstituted indazol-3-ols.
Caption: Workflow for in vitro screening of anti-inflammatory compounds.
Caption: Inhibition points in the arachidonic acid inflammatory pathway.
Caption: Workflow for in vivo evaluation of anti-inflammatory agents.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinases are a major class of therapeutic targets. Several indazole-based drugs, such as Axitinib and Pazopanib, have been successfully developed and are commercially available for cancer treatment, validating the importance of this chemical moiety.[3]
These application notes provide a comprehensive overview of the application of indazole derivatives as inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Mesenchymal-Epithelial Transition factor (c-MET), and AXL receptor tyrosine kinase. This document includes comparative inhibitory data, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways.
Key Kinase Targets and Inhibitory Activity of Indazole Derivatives
Indazole derivatives have been developed to target a range of protein tyrosine kinases that are pivotal in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[3][4] The tables below summarize the inhibitory activity (IC50) of several prominent indazole-based kinase inhibitors against their primary targets.
Table 1: Inhibitory Activity of Axitinib
Axitinib is a potent and selective second-generation inhibitor of VEGFRs.[5][6] It is approved for the treatment of advanced renal cell carcinoma.[6]
| Kinase Target | Axitinib IC50 (nM) |
| VEGFR1 | 0.1[5][7] |
| VEGFR2 | 0.2[5][7] |
| VEGFR3 | 0.1-0.3[5][7] |
| PDGFRβ | 1.6[5][7] |
| c-Kit | 1.7[5][7] |
Table 2: Inhibitory Activity of Pazopanib
Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis.[8] It is used to treat advanced kidney cancer and soft tissue sarcoma.[9]
| Kinase Target | Pazopanib IC50 (nM) |
| VEGFR1 | 10 |
| VEGFR2 | 30 |
| VEGFR3 | 47 |
| PDGFRα | 71 |
| PDGFRβ | 84 |
| c-Kit | 140 |
| FGFR1 | 140 |
| c-Fms | 146 |
Note: IC50 values for Pazopanib are sourced from publicly available databases and literature. Direct comparative values were not present in the provided search results.
Table 3: Inhibitory Activity of MK-2461
MK-2461 is a potent and selective, ATP-competitive inhibitor of wild-type and mutant c-MET.[10][11]
| Kinase Target | MK-2461 IC50 (nM) |
| c-MET (Wild-Type & Mutants) | 0.4 - 2.5[10][11][12] |
| Ron | 7[10] |
| Flt1 (VEGFR1) | 10[10] |
| KDR (VEGFR2) | 44[12] |
| FGFR1 | 65[12] |
| FGFR2 | 39[12] |
Signaling Pathways and Mechanism of Inhibition
Indazole derivatives exert their anti-cancer effects by blocking the signaling cascades downstream of key receptor tyrosine kinases. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis.
VEGFR Signaling Pathway
The VEGF/VEGFR signaling pathway is a master regulator of angiogenesis.[13][14] Inhibition of VEGFRs by indazole derivatives like Axitinib and Pazopanib blocks the formation of new blood vessels required for tumor growth.[4][5]
Caption: VEGFR signaling pathway and the inhibitory action of indazole derivatives.
c-MET Signaling Pathway
The c-MET receptor and its ligand, Hepatocyte Growth Factor (HGF), play critical roles in cell proliferation, motility, migration, and invasion.[15][16] Aberrant c-MET activation is implicated in numerous cancers, making it a key target for inhibitors like MK-2461.[15][17]
Caption: HGF/c-MET signaling cascade and inhibition by indazole derivatives.
AXL Signaling Pathway
AXL is a receptor tyrosine kinase that, upon binding its ligand Gas6, activates pathways involved in cell survival, proliferation, migration, and drug resistance.[18][19] Overexpression of AXL is linked to poor prognosis and therapy resistance in many cancers.[20]
Caption: Gas6/AXL signaling pathway implicated in cancer progression and drug resistance.
Experimental Protocols
Evaluating the efficacy of novel indazole derivatives requires a suite of robust in vitro and in vivo assays. The following sections provide detailed protocols for key experiments.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the amount of ADP produced from a kinase reaction, which is directly proportional to the kinase's activity.[21] It is a common method for determining the IC50 of an inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 5. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Pazopanib - Wikipedia [en.wikipedia.org]
- 9. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MK-2461, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. biorbyt.com [biorbyt.com]
- 14. cusabio.com [cusabio.com]
- 15. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 20. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-1H-indazol-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 7-methyl-1H-indazol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high overall yield in the synthesis of this compound and related derivatives?
A1: The initial step, the conversion of 7-methyl-indole to an indazole precursor, is often the most crucial. The electron-rich nature of 7-methyl-indole makes it susceptible to side reactions, which can significantly lower the yield.[1] Careful control of reaction conditions, such as temperature and the rate of reagent addition, is paramount to minimize the formation of byproducts.[1]
Q2: What are the common side reactions that can lead to low yields?
A2: Common side reactions include the formation of dimeric byproducts due to the high reactivity of the indole starting material.[1] Additionally, N-alkylation of the indazole ring can result in a mixture of N-1 and N-2 alkylated regioisomers, complicating purification and reducing the yield of the desired product.[2] Under harsh conditions, decarboxylation of intermediate carboxylic acids can also occur.[2]
Q3: Is a one-pot synthesis recommended for this type of reaction?
A3: While one-pot syntheses can be more efficient, a stepwise approach with the isolation and purification of intermediates is highly recommended for this particular synthesis.[1] This allows for better control over each reaction step and simplifies troubleshooting, ultimately leading to a higher purity of the final product.[1]
Q4: How can I confirm the identity and purity of my intermediates and the final product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be utilized.[1][3] These methods are essential for verifying the chemical structure, determining the molecular weight, and quantifying the purity of the synthesized compounds.[3][4]
Q5: What are the expected yields for the synthetic steps?
A5: With optimized protocols for related indazole syntheses, the initial conversion of 7-methyl-indole to the aldehyde intermediate can achieve yields of around 72%.[1] Subsequent oxidation and functional group manipulations can often proceed with high yields, typically above 80-90%, if the initial step is successful.[1]
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the synthesis of this compound and provides recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield in the First Step (Indazole Formation) | 1. Incorrect stoichiometry of reagents.2. Reaction temperature is too high.3. Rapid addition of 7-methyl-indole. | 1. Use a significant excess of the nitrosating agent (e.g., 8 equivalents of sodium nitrite).[1]2. Maintain a low reaction temperature (e.g., 0°C) during the addition of 7-methyl-indole.[1]3. Add the 7-methyl-indole solution very slowly (e.g., over 2 hours) using a syringe pump to minimize side reactions.[1][5] |
| Formation of a Dark Red or Brown Precipitate | Formation of dimeric byproducts from the highly reactive 7-methyl-indole.[1] | This is a common side reaction. Ensure slow addition of the indole at low temperatures to favor the desired reaction pathway. The byproduct can often be removed during column chromatography.[1] |
| Incomplete Reaction | 1. Insufficient reaction time.2. Reaction temperature is too low after the initial addition. | 1. After the slow addition at 0°C, allow the reaction to stir at room temperature for an extended period (e.g., at least 12 hours).[1]2. Gentle heating (e.g., to 50°C) can sometimes drive the reaction to completion, but this should be monitored carefully to avoid decomposition.[1] |
| Low Yield in Subsequent Steps (e.g., Oxidation, Hydrolysis) | 1. Inefficient oxidizing or hydrolyzing agent.2. Poor quality of reagents.3. Suboptimal reaction conditions (e.g., pH, temperature). | 1. For oxidation, use a reliable system such as sodium chlorite with a phosphate buffer.[1][5]2. Ensure all reagents are fresh and anhydrous where necessary.3. Carefully control the pH and temperature as specified in the protocol. For instance, acidification to pH 3-4 is often required during workup of the carboxylic acid intermediate.[1] |
| Difficult Purification | The product may have solubility in both organic and aqueous layers, or impurities may co-elute during chromatography. | 1. After quenching the reaction, perform multiple extractions with a suitable organic solvent like ethyl acetate.[1][5]2. For column chromatography, perform a thorough TLC analysis to find an optimal eluent system that provides good separation (aim for an Rf value of 0.2-0.4 for the desired compound).[3] |
Experimental Protocols
The synthesis of this compound can be adapted from the synthesis of 7-methyl-1H-indazole-3-carboxamide, which typically proceeds through a 7-methyl-1H-indazole-3-carboxaldehyde intermediate.
Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0°C in an ice bath and slowly add 2N HCl (2.7 mmol).
-
Stir the mixture under an argon atmosphere for 10 minutes.[1]
-
In a separate flask, dissolve 7-methyl-indole (1 mmol, 262 mg) in DMF (3 mL).
-
Using a syringe pump, add the 7-methyl-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.[1][5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.[1]
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Step 2: Synthesis of this compound
The synthesis of the target compound, this compound, can be achieved from a suitable precursor. A common route involves the cyclization of a substituted hydrazide. For example, a 2-halo- or 2-nitro-substituted benzohydrazide can undergo intramolecular cyclization.
Visualizations
Synthesis Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow
Caption: A logical approach to diagnosing and resolving low yield issues.
References
Technical Support Center: Purification of 7-Methyl-1H-indazol-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-methyl-1H-indazol-3-ol by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for crude this compound?
A1: The most common and effective method for purifying this compound is column chromatography using silica gel.[1][2] Recrystallization can also be a viable alternative or a subsequent purification step, depending on the impurity profile and desired final purity.[1]
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in indazole synthesis can include unreacted starting materials, reagents, and side-products from incomplete reactions or side-reactions.[3][4] It is also possible to have isomeric impurities, which can be challenging to separate.[3][5]
Q3: How can I assess the purity of my this compound fractions?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) offers a quick qualitative check of the fractions collected from the column.[1] For quantitative analysis and higher accuracy, High-Performance Liquid Chromatography (HPLC) is recommended.[1][6] Structural confirmation and identification of any remaining impurities can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][6]
Q4: My compound appears to be unstable on the silica gel column. What can I do?
A4: If you suspect your compound is degrading on silica gel, consider using a more inert stationary phase, such as neutral alumina.[1] Additionally, minimizing the time the compound spends on the column by using flash chromatography can be beneficial.
Troubleshooting Guides
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: The selected solvent system (eluent) does not have the optimal polarity to resolve the compound from its impurities.[1]
-
Solution:
-
TLC Optimization: Before running the column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a target Rf value of 0.2-0.4 for the desired compound is a good starting point).[1]
-
Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For example, you could start with 100% hexane and gradually increase the percentage of ethyl acetate.[1]
-
Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.[1]
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing the compound to remain strongly adsorbed to the stationary phase.[1]
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. If using dichloromethane, adding a small percentage of methanol can help elute more polar compounds.[1]
-
Problem 3: The compound is eluting too quickly with the solvent front.
-
Possible Cause: The eluent is too polar, resulting in poor interaction between the compound and the stationary phase.
-
Solution:
-
Decrease Eluent Polarity: Start with a less polar solvent system. If you are using a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Recommended Use |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for many indazole derivatives. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Useful for more polar indazole derivatives. |
| Chloroform / Methanol (98:2 to 90:10) | Medium to High | An alternative to dichloromethane/methanol systems.[1] |
Table 2: Comparison of Purification Techniques
| Purification Technique | Typical Recovery (%) | Achievable Purity (%) | Scale |
| Column Chromatography | 80-95% | >98% | Milligram to Gram |
| Recrystallization | 70-85% | >99% | Milligram to Multigram |
| Preparative HPLC | 60-80% | >99.5% | Microgram to Milligram |
Note: The data presented are typical values for indole and indazole derivatives and may vary for this compound.[7]
Experimental Protocols
Protocol: Purification of this compound by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find the optimal eluent for separation.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.[1] Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel and the dissolved crude product. Evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the eluent to facilitate the separation of compounds.[1]
-
-
Fraction Collection:
-
Collect the eluent in fractions using test tubes or flasks.[1]
-
Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
-
Solvent Evaporation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
-
Mandatory Visualization
Caption: Workflow for the purification of this compound by column chromatography.
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Synthesis of 7-methyl-1H-indazol-3-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methyl-1H-indazol-3-ol. The following sections address common impurities and offer detailed protocols for their removal and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The impurity profile can vary based on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Depending on the pathway, this could be precursors like 2-amino-3-methylbenzonitrile or 3-amino-7-methyl-1H-indazole.
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Regioisomers: If the initial starting material was not isomerically pure, other methyl-indazole isomers (e.g., 4-methyl, 5-methyl, or 6-methyl derivatives) may be present.
-
Reaction Byproducts: Side reactions can lead to the formation of various byproducts, including dimeric species resulting from the high reactivity of electron-rich intermediates.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., DMF, ethyl acetate, methanol) and leftover reagents are common contaminants.
Q2: My purified product shows a broad melting point range. What is the likely cause?
A2: A broad melting point range is a strong indicator of impurities. The presence of residual solvents or unreacted starting materials can depress and broaden the melting point.[2] Further purification by recrystallization or column chromatography is recommended.
Q3: How can I confirm the identity and purity of my final product and any isolated impurities?
A3: A combination of orthogonal analytical techniques is recommended for robust characterization:[3]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and resolving the target compound from impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and helps identify organic impurities.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and is invaluable for identifying unknown impurities, often used in conjunction with LC (LC-MS).[2][3]
Q4: My NMR spectrum has more aromatic peaks than expected. What could they be?
A4: Extra aromatic signals can suggest the presence of regioisomers if the synthesis started from an impure mixture of methyl-substituted precursors. They could also arise from unreacted starting materials or aromatic byproducts formed during the synthesis.
Troubleshooting Guides
Issue 1: Poor Separation of Product from Impurities during Column Chromatography
-
Probable Cause: The selected solvent system (eluent) lacks the optimal polarity to effectively separate the components on the stationary phase.[2]
-
Recommended Solutions:
-
TLC Optimization: Before running a column, perform a thorough analysis using Thin-Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation. Aim for an Rf value of 0.2-0.4 for this compound.[2]
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. This can often improve the resolution between closely eluting compounds.[2]
-
Change Stationary Phase: While silica gel is most common, consider using a different stationary phase like neutral alumina, which can be effective for indazole derivatives.[2]
-
Issue 2: Compound Fails to Elute from the Chromatography Column
-
Probable Cause: The eluent is too non-polar, causing the product to remain strongly adsorbed to the stationary phase.[2]
-
Recommended Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, adding a small percentage of methanol can be effective.[2]
-
Check Compound Stability: Ensure your compound is stable on silica gel, as some compounds can degrade. If degradation is suspected, switching to a more inert stationary phase like neutral alumina may be beneficial.[2]
-
Issue 3: Oily Precipitate Forms Instead of Crystals During Recrystallization
-
Probable Cause: The cooling process is too rapid, or the solution is supersaturated with impurities that inhibit crystal lattice formation.
-
Recommended Solutions:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution-air interface or add a seed crystal of the pure compound.
-
Re-dissolve and Add Anti-Solvent: Re-heat the solution to dissolve the oil, then slowly add a solvent in which the compound is insoluble (an anti-solvent) until the solution becomes faintly cloudy, then allow it to cool slowly.
-
Data Presentation
Table 1: Example HPLC Parameters for Purity Analysis of Indazole Derivatives
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 95% A, ramp to 95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol or Acetonitrile |
Note: This data is representative and should be optimized for the specific analysis of this compound.[3]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle under slight pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary, like dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the solvent system determined from TLC analysis. Collect fractions in test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point. Potential solvents to screen include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to allow for crystal formation. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: A logical flow for troubleshooting common impurity problems.
References
Optimizing reaction conditions for indazole ring formation
Welcome to the technical support center for optimizing indazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the indazole core?
A1: The indazole scaffold can be synthesized through various methods, broadly categorized by the type of ring closure and starting materials. Key strategies include:
-
Jacobson Indazole Synthesis: This classic method involves the cyclization of N-nitroso-o-toluidines.
-
Davis-Beirut Reaction: A versatile method for synthesizing 2H-indazoles from o-nitrobenzylamines.[1][2]
-
Cadogan-Sundberg Reaction: This reaction produces indoles from o-nitrostyrenes, and variations can be adapted for indazole synthesis.[3][4]
-
Palladium and Copper-Catalyzed Cyclizations: Modern methods often employ transition metal catalysis, such as the Ullmann-type reaction, for intramolecular C-N or N-N bond formation.[5][6][7]
-
Cycloaddition Reactions: 1,3-dipolar cycloadditions of arynes with diazo compounds can also yield the indazole core.
Q2: What are the key factors influencing N1 versus N2 regioselectivity during N-alkylation of indazoles?
A2: The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. Key parameters to control regioselectivity include:
-
Base and Solvent System: The choice of base and solvent is critical. For instance, sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[8][9]
-
Substituents on the Indazole Ring:
-
Steric Hindrance: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.
-
Electronic Effects: Electron-withdrawing groups (EWGs), particularly at the C7-position (e.g., -NO₂ or -CO₂Me), have been observed to direct alkylation to the N2-position with high selectivity (≥ 96%).[8][9][10]
-
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. Lower temperatures may favor the kinetic product (often N2), while higher temperatures can allow for equilibration to the more stable thermodynamic product (often N1).[11]
-
Nature of the Alkylating Agent: The electrophile used can also influence the N1/N2 ratio.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is giving a low yield. What are the common causes and how can I improve it?
A: Low yields can stem from several factors depending on the specific synthetic route. Here’s a systematic approach to troubleshooting:
-
Suboptimal Reaction Temperature:
-
Problem: The reaction temperature may be too high, leading to decomposition, or too low, resulting in a sluggish reaction.[11]
-
Solution: Perform a systematic temperature screen to find the optimal balance for your specific substrate and catalyst system. Some modern palladium-catalyzed reactions are efficient at milder temperatures.[11]
-
-
Incorrect Solvent Choice:
-
Problem: Poor solubility of reactants due to an inappropriate solvent can lead to incomplete conversion.[11]
-
Solution: Ensure your starting materials are fully dissolved. If solubility is an issue, consider a different solvent or a co-solvent system.
-
-
Catalyst Inactivity or Degradation:
-
Problem: In metal-catalyzed reactions like the Ullmann coupling, the catalyst can be sensitive to air and moisture, leading to deactivation.
-
Solution: Use fresh, high-purity catalysts and ligands. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
-
Presence of Water:
-
Substrate Reactivity:
-
Problem: Steric hindrance or unfavorable electronic properties of your starting material can reduce its reactivity.
-
Solution: If you suspect substrate reactivity is the issue, you may need to consider a different synthetic route or the use of a more reactive catalyst system.
-
Issue 2: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)
Q: I am getting an inseparable mixture of N1 and N2 alkylated indazoles. How can I improve the selectivity?
A: Achieving high regioselectivity often requires a systematic optimization of reaction conditions.
-
To Favor the N1-Regioisomer (Thermodynamic Product):
-
Strategy: Conditions that allow for thermodynamic equilibration are often employed.
-
Recommended Conditions: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N1-selectivity (>99% for some substrates).[8]
-
Mechanism: The formation of a sodium-indazole salt in a non-polar solvent is thought to favor alkylation at the more accessible N1 position.
-
-
To Favor the N2-Regioisomer (Kinetic Product):
-
Strategy: Conditions that favor kinetic control or alter the electronic properties of the indazole ring are necessary.
-
Substituent Effects: The most effective strategy is to use an indazole precursor with a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C7 position. This has been demonstrated to provide excellent N2-selectivity (≥96%).[8][9][10]
-
Alternative Conditions:
-
Issue 3: Difficulties with Specific Named Reactions
Q: My Davis-Beirut reaction for 2H-indazole synthesis is inefficient. What can I do?
A: The Davis-Beirut reaction can be sensitive to reaction conditions.
-
Problem: Low yields are often observed.
-
Solution: The addition of a controlled amount of water to the reaction mixture has been shown to dramatically increase the yield of 2H-indazoles. For example, using n-propanol with 15% water can significantly improve the outcome.[1] However, excessive water (above 20-25%) can be detrimental.[1]
Q: I am facing challenges with an intramolecular Ullmann-type reaction for indazole synthesis.
A: Ullmann reactions are known to be challenging, often requiring high temperatures and being prone to poor reactivity.
-
Problem: Poor reactivity and potential thermal hazards are common concerns.[5][6][7]
-
Solution: High-throughput screening and statistical modeling can be employed to find optimal and safe reaction conditions. The use of specific ligands can also improve the efficiency of copper-catalyzed Ullmann reactions.[5][6][7]
Data Presentation: Optimizing N-Alkylation Regioselectivity
The following tables summarize quantitative data on the effect of various reaction parameters on the N1/N2 product ratio for the alkylation of substituted indazoles.
Table 1: Effect of Base and Solvent on N1/N2 Regioisomeric Ratio
| Entry | Substrate (Indazole) | Base | Solvent | N1/N2 Ratio | Reference |
| 1 | 3-carboxymethyl-1H-indazole | NaH | THF | >99:1 | [8] |
| 2 | 3-tert-butyl-1H-indazole | NaH | THF | >99:1 | [8] |
| 3 | 1H-indazole | NaHMDS | THF | Solvent-dependent | [9] |
| 4 | 1H-indazole | NaHMDS | DMSO | Solvent-dependent | [9] |
| 5 | 5-bromo-1H-indazole-3-carboxylate | K₂CO₃ | DMF | 1:1.1 | [12] |
Table 2: Effect of Indazole Ring Substituents on N1/N2 Regioisomeric Ratio
| Entry | Substituent | Position | Base/Solvent | N1/N2 Ratio | Reference |
| 1 | -NO₂ | C7 | NaH/THF | 4:96 | [8][9] |
| 2 | -CO₂Me | C7 | NaH/THF | 2:98 | [8][9] |
| 3 | -COMe | C3 | NaH/THF | >99:1 | [8] |
| 4 | -carboxamide | C3 | NaH/THF | >99:1 | [8] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of Indazoles
Objective: To achieve high regioselectivity for the N1-alkylated indazole product.
Materials:
-
Substituted 1H-indazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide, 1.2 eq)
Methodology:
-
To a solution of the substituted 1H-indazole in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the mixture.
-
Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[10]
Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis
Objective: A mild, one-pot synthesis of 2H-indazoles.
Materials:
-
ortho-nitrobenzaldehyde (1.0 eq)
-
Aniline or aliphatic amine (1.1 eq)
-
Isopropanol (i-PrOH)
-
Tri-n-butylphosphine (1.5 eq)
Methodology:
-
In a reaction vessel, combine the ortho-nitrobenzaldehyde, the desired amine, and isopropanol.
-
Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Add tri-n-butylphosphine to the reaction mixture.
-
Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[10][13]
Visualizations
References
- 1. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
Preventing degradation of 7-methyl-1H-indazol-3-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 7-methyl-1H-indazol-3-ol in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.
Troubleshooting Guides
Unexpected degradation of this compound can compromise experimental results. The following table outlines common issues, their potential causes, and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Compound Degradation: Likely due to improper storage or handling, leading to the breakdown of the active molecule. | 1. Review Storage Conditions: Ensure the compound is stored as a solid in a tightly sealed container at the recommended temperature, protected from light and moisture. 2. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles, a known contributor to the degradation of indazole derivatives.[1] 3. Use Freshly Prepared Solutions: For aqueous buffers, it is advisable to prepare fresh working solutions for each experiment due to the potentially limited aqueous stability of indazole compounds.[1] |
| Appearance of new, unidentified peaks in analytical chromatography (HPLC, LC-MS). | Formation of Degradation Products: Exposure to light, extreme pH, or oxidizing agents can lead to the formation of new chemical entities. | 1. Protect from Light: Store all solutions containing this compound in amber vials or wrap containers in aluminum foil to prevent photodegradation. Many organic molecules are light-sensitive.[1] 2. Control pH: Maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. Both acidic and basic conditions can catalyze hydrolysis or other degradation pathways. 3. Use High-Purity Solvents: Ensure solvents are free from peroxides and other oxidizing impurities. Consider using freshly opened bottles of high-purity solvents. |
| Color change in the solution (e.g., yellowing). | Oxidation or Photodegradation: The indazole ring can be susceptible to oxidation, and light exposure can induce chemical transformations, sometimes resulting in colored byproducts. | 1. Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen. 2. Evaluate Solvent Choice: If using solvents prone to forming peroxides (e.g., THF, dioxane), ensure they are properly stabilized and tested for peroxides before use. |
| Precipitation of the compound from the solution. | Poor Solubility or Degradation to an Insoluble Product: The compound may have limited solubility in the chosen solvent, or a degradation product may be less soluble. | 1. Optimize Solvent System: For aqueous solutions, the use of a co-solvent like DMSO is common for indazole derivatives, but the final concentration should typically be kept low (e.g., ≤ 0.5%) to avoid biological interference.[2] 2. pH Adjustment for Solubility: The solubility of ionizable compounds like this compound can be pH-dependent. Adjusting the pH away from its isoelectric point may improve solubility.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dark, and dry place. A refrigerator or freezer is recommended for long-term storage. The container should be tightly sealed to protect it from moisture and air.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[1] To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[1]
Q3: Is this compound sensitive to light?
A3: Yes, many indazole derivatives are sensitive to light.[1] Exposure to UV or even ambient light can lead to photodegradation, potentially causing a loss of activity and the formation of impurities. It is crucial to store both solid samples and solutions in light-protecting containers, such as amber vials.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of indazole derivatives in aqueous buffers can be limited.[1] It is best practice to prepare fresh working solutions from your stock solution immediately before each experiment. If aqueous solutions must be stored, even for a short period, they should be protected from light and kept refrigerated.
Q5: How does pH affect the stability of this compound?
A5: The stability of this compound in solution can be significantly influenced by pH. Extreme pH values (both acidic and basic) can catalyze hydrolytic degradation of the molecule. For optimal stability in aqueous media, maintaining a pH near neutral is recommended.
Q6: Can I heat solutions of this compound to aid dissolution?
A6: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it may accelerate thermal degradation. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Amber and clear glass vials
2. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into amber vials and store at -80°C until use.
3. Stability Study Setup:
-
pH Stability:
-
In separate amber vials, dilute the stock solution with each of the PBS buffers (pH 5.0, 7.4, and 9.0) to a final concentration of 100 µM.
-
Store these solutions at room temperature (25°C) and at an elevated temperature (40°C).
-
-
Photostability:
-
In a clear glass vial, dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM.
-
Expose this vial to a controlled light source (e.g., a photostability chamber) or ambient laboratory light.
-
Prepare a control sample in an amber vial and store it alongside the test sample, protected from light.
-
-
Freeze-Thaw Stability:
-
Take an aliquot of the 10 mM DMSO stock solution and subject it to five freeze-thaw cycles (freeze at -20°C, then thaw at room temperature).
-
4. Sample Analysis:
-
Analyze the samples by HPLC at initial time point (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours for pH and photostability studies).
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Identify and quantify any major degradation products.
Visualizing Potential Degradation and Troubleshooting
To aid in understanding the potential degradation pathways and to provide a logical workflow for troubleshooting, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting degradation issues.
References
Technical Support Center: Interpreting Unexpected Peaks in the NMR of 7-methyl-1H-indazol-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 7-methyl-1H-indazol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
Table 1: Predicted 1H NMR Data for this compound (in DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 1H | N-H (indazole) |
| ~9.5 - 10.5 | br s | 1H | O-H (hydroxyl) |
| ~7.4 - 7.6 | d | 1H | H4 |
| ~6.8 - 7.0 | t | 1H | H5 |
| ~6.7 - 6.9 | d | 1H | H6 |
| ~2.4 - 2.5 | s | 3H | CH₃ |
Table 2: Predicted 13C NMR Data for this compound (in DMSO-d6)
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 158 | C3 |
| ~140 - 142 | C7a |
| ~128 - 130 | C5 |
| ~125 - 127 | C7 |
| ~120 - 122 | C3a |
| ~118 - 120 | C4 |
| ~108 - 110 | C6 |
| ~16 - 18 | CH₃ |
Q2: I am observing more peaks in the aromatic region than expected. What could be the cause?
A2: Extra aromatic signals can arise from several sources:
-
Tautomerism: this compound can exist in equilibrium with its tautomer, 7-methyl-1,2-dihydro-3H-indazol-3-one. The presence of both tautomers in solution will result in two distinct sets of aromatic signals.[1][2]
-
Impurities: Residual starting materials, byproducts from the synthesis, or regioisomers can contribute to extra peaks in the aromatic region.
-
Degradation Products: The compound may have degraded over time or during sample preparation, leading to the formation of new aromatic species.
Q3: There is a broad singlet in my 1H NMR spectrum that I cannot assign. What is it likely to be?
A3: Broad singlets in the 1H NMR spectrum of this compound are typically due to exchangeable protons. These include the N-H proton of the indazole ring and the O-H proton of the hydroxyl group. The presence of water in the NMR solvent will also appear as a broad peak.
Q4: How can I confirm that a broad peak is from an N-H or O-H proton?
A4: A simple and effective method is to perform a D₂O shake experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The signals corresponding to the N-H and O-H protons will exchange with deuterium and, as a result, will diminish or disappear from the spectrum.
Q5: What are some common impurities I should look out for?
A5: Based on a likely synthesis starting from 7-methyl-indole, potential impurities could include:
-
7-methyl-indole: The starting material for the synthesis.
-
7-methyl-1H-indazole-3-carboxaldehyde or 7-methyl-1H-indazole-3-carboxylic acid: Intermediates in the synthesis of related compounds that could be present if the synthesis was adapted.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., DMF, ethyl acetate, hexanes) are common contaminants.
-
Grease: Silicone grease from glassware can introduce broad, rolling peaks typically around 0-1 ppm.
Troubleshooting Unexpected Peaks
A systematic approach is essential for identifying the source of unexpected signals in your NMR spectrum. The following guide and workflow will help you diagnose and resolve these issues.
Initial Checks
-
Solvent and Grease Peaks: Compare the chemical shifts of any sharp, unexpected singlets to a standard table of common NMR solvents and grease impurities.[3][4]
-
Starting Materials: Compare the spectrum of your product with the NMR spectra of your starting materials to check for any unreacted precursors.
Diagnostic Experiments
-
D₂O Exchange: As mentioned in the FAQs, this is a quick and definitive way to identify exchangeable N-H and O-H protons.
-
Spiking: If you suspect a particular impurity is present and you have a pure sample of it, add a small amount to your NMR tube. An increase in the intensity of the unexpected peak will confirm its identity.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Helps to identify which protons are coupled to each other, allowing you to piece together the spin systems in your molecule and any impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to. This is invaluable for assigning carbon signals and identifying the carbon framework of impurities.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which helps in assembling the complete molecular structure.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate your compound from impurities and provide the molecular weight of each component, which is a powerful tool for identifying unknown peaks.
Experimental Protocols
A plausible synthetic route to this compound would be analogous to the synthesis of similar indazole derivatives, often starting from the corresponding substituted indole.
General Synthetic Protocol for 7-methyl-1H-indazole-3-carboxaldehyde (an intermediate):
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In a round-bottom flask, dissolve sodium nitrite in a mixture of deionized water and DMF.
-
Cool the solution to 0°C in an ice bath and slowly add 2N HCl.
-
Stir the mixture under an inert atmosphere (e.g., argon) for 10 minutes.
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In a separate flask, dissolve 7-methyl-indole in DMF.
-
Using a syringe pump, add the 7-methyl-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol is for a related intermediate and would require further steps to yield this compound.
Standard NMR Sample Preparation:
-
Weigh 5-10 mg of your purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry vial.
-
Transfer the solution to a clean NMR tube.
-
Acquire the NMR spectrum on a spectrometer.
Visualizing Troubleshooting and Molecular Properties
Troubleshooting Workflow for Unexpected NMR Peaks
Caption: A logical workflow for diagnosing the source of unexpected peaks in an NMR spectrum.
Tautomeric Equilibrium of this compound
References
Improving the solubility of 7-methyl-1H-indazol-3-ol for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 7-methyl-1H-indazol-3-ol for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in aqueous buffers?
A1: The poor aqueous solubility of this compound stems from its molecular structure. The compound contains a planar, aromatic indazole ring system and a methyl group, which are hydrophobic (water-repelling) in nature.[1] While the molecule has some hydrogen bonding capability, its overall lipophilicity is a primary contributor to its low solubility in polar solvents like water and aqueous assay buffers. This is a common challenge for many new chemical entities in drug discovery.[1]
Q2: What is the recommended first step for dissolving this compound for an in vitro experiment?
A2: The standard and most recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1][2] Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for this purpose due to its strong solubilizing power for a wide range of organic compounds.[3] This concentrated stock can then be serially diluted into your aqueous assay medium to achieve the final desired concentration.
Q3: Are there risks associated with using organic solvents like DMSO in cell-based assays?
A3: Yes, organic solvents can introduce artifacts into experiments, primarily through cytotoxicity or direct interference with the assay components.[4][5] At high concentrations, DMSO can inhibit cell growth and even induce cell death.[6][7] It is critical to keep the final concentration of the organic solvent low and consistent across all wells, including vehicle controls.[4][5] For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with many sensitive assays requiring concentrations of 0.1% or lower.[8]
Q4: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What troubleshooting steps can I take?
A4: This is a common issue known as "precipitation upon dilution." When the DMSO stock is added to the aqueous buffer, the compound may crash out as it is exposed to a solvent system in which it is poorly soluble. Several strategies can be used to overcome this:
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[1] The indazole ring contains nitrogen atoms that can be protonated or deprotonated. Adjusting the buffer's pH away from the compound's isoelectric point can increase the proportion of the more soluble ionized form.[1]
-
Use of Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming an "inclusion complex" that is more water-soluble.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose and often has minimal impact on cell-based assays at working concentrations.[4]
-
Co-solvents: A co-solvent is a water-miscible organic solvent used in combination with another solvent to enhance the solubility of a solute.[2][11] Adding a small amount of a co-solvent like ethanol or polyethylene glycol (PEG) to the final aqueous solution can sometimes help maintain solubility.[2][11] However, the potential for co-solvent toxicity must be evaluated.[2]
-
Sonication: After diluting the stock solution, brief sonication can help break down small precipitates and re-dissolve the compound, creating a more homogenous dispersion.[12]
Q5: How do I decide which solubility enhancement strategy is best for my experiment?
A5: The choice depends on the specific requirements of your assay, including the cell type, assay duration, and the compound's final concentration. A systematic approach is recommended. Start with a DMSO stock and if precipitation occurs, explore other options. The workflow below provides a logical decision-making process.
Data & Experimental Protocols
Physicochemical Properties
Direct experimental data for this compound is limited. The table below presents its calculated properties along with data from the parent molecule, 1H-indazole, for context.
| Property | This compound | 1H-Indazole (Parent Scaffold) | Source/Basis |
| Molecular Formula | C₈H₈N₂O | C₇H₆N₂ | Calculated |
| Molecular Weight | 148.16 g/mol | 118.14 g/mol | Calculated[13][14] |
| Calculated logP | ~1.5 - 2.0 | 1.8 | Estimated / PubChem[15] |
| Hydrogen Bond Donors | 2 | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | 2 | Calculated |
Common Solvents for In Vitro Assays
The following table summarizes commonly used organic solvents and their generally accepted maximum concentrations for cell-based assays to minimize cytotoxicity.
| Solvent | Recommended Max. Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v) | Most common solvent for stock solutions. Some cell lines are sensitive even at 0.25%.[4][6] |
| Ethanol | ≤ 1% (v/v) | Can be more disruptive to cell membranes than DMSO at higher concentrations.[4][8] |
| Acetone | ≤ 0.5% (v/v) | Generally shows low toxicity at concentrations below 0.5%.[7][8] |
Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Organic Co-solvent (e.g., DMSO) | Reduces the polarity of the aqueous solvent.[1] | Simple, rapid, and effective for creating high-concentration stock solutions.[2] | Can be toxic to cells at higher concentrations; may interfere with assay readouts.[4][8] |
| pH Adjustment | Ionizes the compound, increasing polarity and aqueous solubility.[1] | Can significantly increase solubility; cost-effective. | May not be suitable if the assay is pH-sensitive; compound may be less stable at different pH values. |
| Cyclodextrin Inclusion Complex | Encapsulates the hydrophobic compound in a hydrophilic shell.[10] | Generally low toxicity; can substantially improve solubility without organic solvents.[4] | May not be effective for all compounds; can be a more expensive option. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder (MW: 148.16 g/mol )
-
Anhydrous or sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.48 mg of the compound.
-
Solubilization: Aseptically add the appropriate volume of 100% DMSO to the solid compound. For 1.48 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, a brief (5-10 minute) sonication in a room temperature water bath can be applied.[1][3] Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Evaluating Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method to determine if HP-β-CD can improve the solubility of your compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
High-speed microcentrifuge
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD concentrations in your aqueous buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).
-
Add Compound: To each cyclodextrin solution, add the compound from your DMSO stock to the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration is constant and minimal across all samples (e.g., 0.5%).
-
Incubate: Incubate the solutions for 1-2 hours at room temperature with gentle agitation (e.g., on a rotator or orbital shaker).
-
Observe and Centrifuge: Visually inspect each tube for signs of precipitation (cloudiness or visible particles).
-
Quantify (Optional but Recommended): To quantify the soluble fraction, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any insoluble compound.
-
Analyze Supernatant: Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method (e.g., HPLC-UV or LC-MS). An increase in concentration in the supernatant with increasing HP-β-CD concentration indicates successful solubilization.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbr.in [ijpbr.in]
- 3. benchchem.com [benchchem.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. 120277-21-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 14. 1H-Indazole (CAS 271-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Indazoles
This guide provides troubleshooting for common issues encountered during the synthesis of substituted indazoles, with a focus on byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of N-1 and N-2 Regioisomers during N-Alkylation
Q: My N-alkylation reaction is producing a mixture of N-1 and N-2 substituted indazole isomers. How can I control the regioselectivity?
A: This is the most common challenge in the functionalization of indazoles. The formation of N-1 versus N-2 isomers is highly dependent on reaction conditions, as well as the electronic and steric properties of the indazole ring and the alkylating agent.[1][2] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3]
Troubleshooting Steps & Solutions:
-
Choice of Base and Solvent: This is a critical factor in controlling regioselectivity.[1]
-
For Preferential N-1 Alkylation: A strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the N-1 isomer.[1][4][5] This combination has been shown to provide >99% N-1 regioselectivity for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and COMe.[4][5]
-
For Preferential N-2 Alkylation: Polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can increase the proportion of the N-2 isomer.[1] Additionally, Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF also tend to favor N-2 alkylation.[1][5] A highly selective method for N-2 alkylation uses trifluoromethanesulfonic acid (TfOH) with diazo compounds, achieving N2/N1 ratios of up to 100/0.[6]
-
-
Effect of Substituents:
-
Steric Hindrance: Bulky substituents at the C-3 position can sterically hinder attack at the N-2 position, thus favoring N-1 alkylation.[1]
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the N-1/N-2 ratio. For instance, indazoles with a nitro (NO2) or ester (CO2Me) group at the C-7 position have been shown to yield excellent N-2 regioselectivity (≥96%).[4][5]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.[1]
Quantitative Data: Effect of Reaction Conditions on N1/N2 Regioselectivity
| Indazole Substituent | Alkylating Agent | Base/Solvent System | N1:N2 Ratio | Reference |
| 3-tert-Butyl | Alkyl bromide | NaH / THF | >99:1 | [4][5] |
| 3-COMe | Alkyl bromide | NaH / THF | >99:1 | [4][5] |
| Unsubstituted | Alcohol / DEAD / PPh3 | Mitsunobu / THF | 1:2.5 | [5] |
| 7-NO2 | Alkyl bromide | NaH / THF | 4:96 | [4][5] |
| Various | Diazo compounds | TfOH / DCM | 0:100 | [6] |
Visualization: Controlling Regioselectivity in Indazole Alkylation
Caption: Logical workflow for directing indazole N-alkylation.
Issue 2: Byproducts in Indazole Ring Formation
Q: During the synthesis of the indazole core itself, I'm observing side products like hydrazones and dimers. What causes this and how can I prevent it?
A: Side reactions during the initial cyclization to form the indazole ring often depend on the specific synthetic route employed. For methods involving hydrazines, such as the reaction of salicylaldehyde with hydrazine hydrochloride, side reactions can include the formation of hydrazones and dimers, particularly at elevated temperatures.[7]
Troubleshooting Steps & Solutions:
-
Optimize Reaction Medium: For the synthesis from salicylaldehyde, while acidic ethanol is common, aprotic solvents like DMSO or DMF can sometimes provide higher yields and cleaner reactions.[7]
-
Control Temperature: High temperatures can promote dimer formation and other side reactions.[7] Experiment with running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Synthetic Route: If a particular method consistently yields byproducts, consider an alternative synthesis.
-
Davis-Beirut Reaction: This method forms 2H-indazoles from N-substituted 2-nitrobenzylamines and is appealing for its use of inexpensive starting materials without toxic metals.[8][9] It proceeds through a highly reactive nitroso imine intermediate.[10]
-
Palladium-Catalyzed Cross-Coupling: Reactions between 2-bromobenzaldehyde and benzophenone hydrazone, followed by acid-catalyzed cyclization, can provide a clean route to 1H-indazoles.[7]
-
Visualization: Common Indazole Synthesis Pathways and Side Reactions
Caption: Comparison of two synthetic routes to indazoles.
Issue 3: Purification and Characterization of Isomers
Q: I have a mixture of N-1 and N-2 isomers. What is the best way to separate and characterize them?
A: Separating N-1 and N-2 indazole isomers can be challenging but is often achievable by chromatography or recrystallization. Characterization relies heavily on NMR spectroscopy.
Troubleshooting Steps & Solutions:
-
Purification:
-
Column Chromatography: This is the most common method for separation. The N-1 isomers are typically less polar and will elute first from a silica gel column.[11]
-
Recrystallization: Screening different mixed-solvent systems can be an effective technique for separating isomers, especially on a larger scale.[12] Solvents like acetone, ethanol, methanol, acetonitrile, or THF mixed with water have been used successfully.[12]
-
-
Characterization:
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D NMR are powerful tools for unambiguous assignment.[1]
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole core, particularly C3, C7, and C7a, are diagnostic. For example, C7 and C7a are significantly more deshielded (shifted downfield by 8-10 ppm) in the N-2 isomer compared to the N-1 isomer.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): In the HMBC spectrum, the protons of the alkyl group at the N-1 position will show a correlation to the C7a carbon. In contrast, the protons of an alkyl group at the N-2 position will show a correlation to the C3 carbon.[1][5]
-
-
Experimental Protocols
Protocol: General Procedure for Regioselective N-1 Alkylation
This protocol is adapted from methodologies favoring N-1 substitution.[4][5]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the sodium salt of the indazole may be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Troubleshooting the Protocol:
-
Low Conversion: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be required after the addition of the alkylating agent. Ensure the NaH is fresh and reactive.
-
Poor Regioselectivity: If a significant amount of the N-2 isomer is observed, ensure the solvent is sufficiently non-polar and the base is strong enough to favor the thermodynamic product. Contamination of the THF with water can be detrimental.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. Davis–Beirut reaction - Wikiwand [wikiwand.com]
- 10. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor separation of indazole isomers during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of indazole isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N1 and N2 indazole isomers so challenging?
A1: The separation of N1 and N2 substituted indazole isomers is often difficult due to their structural similarity, which results in very close polarities and, consequently, similar solubility and chromatographic behavior.[1] The two isomers are regioisomers, differing only in the position of the substituent on the nitrogen atom of the pyrazole ring.[2] This subtle structural difference makes it challenging to achieve baseline separation using standard purification techniques.
Q2: What are the primary methods for separating indazole isomers?
A2: The most common and effective methods for separating indazole isomers are:
-
Column Chromatography: Techniques such as flash chromatography and High-Performance Liquid Chromatography (HPLC) are widely used.[2][3]
-
Crystallization: Fractional crystallization from a carefully selected solvent or solvent mixture can effectively separate isomers based on differences in their solubility.[4]
-
Derivatization: In cases where direct separation is difficult, one isomer can be selectively derivatized to alter its chemical properties, facilitating separation, followed by a deprotection step.[1]
Q3: How can I determine the identity of the separated N1 and N2 isomers?
A3: Spectroscopic methods are essential for the unambiguous identification of N1 and N2 indazole isomers.[5] 1H NMR spectroscopy is particularly useful, as the chemical shifts of the protons on the indazole ring, especially the proton at the C7 position, are sensitive to the position of the N-substituent.[5] Additionally, 13C and 15N NMR can show significant differences in chemical shifts between the two isomers.[5]
Troubleshooting Guides
Poor Separation in Column Chromatography
Problem: The N1 and N2 isomers are co-eluting or showing very poor resolution during column chromatography.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent System | Systematically screen different solvent systems with varying polarities. A shallow gradient or isocratic elution with a finely tuned solvent mixture is often necessary. Consider using a combination of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).[1] |
| Incorrect Stationary Phase | If using normal phase silica gel, consider switching to a different stationary phase such as alumina (neutral, acidic, or basic) or reverse-phase C18 silica.[3] For particularly challenging separations, chiral stationary phases have been shown to be effective in separating isomers, even for non-chiral compounds.[6] |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. Overloading can lead to band broadening and poor separation. A general rule is to load 1-5% of the column's stationary phase weight. |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will result in a non-uniform flow of the mobile phase and lead to co-elution. |
Ineffective Crystallization
Problem: Both isomers are precipitating out together, or the desired isomer is not crystallizing.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Unsuitable Solvent | The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. For isomer separation, it is ideal to find a solvent in which one isomer is significantly less soluble than the other. Screening a variety of solvents with different polarities is recommended.[7] |
| Solvent Mixture is Not Optimal | Using a mixed solvent system can be highly effective.[4] Dissolve the isomer mixture in a "good" solvent and then slowly add a "poor" solvent until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce selective crystallization. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the precipitation of both isomers. Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer to promote the formation of pure crystals. |
| Supersaturation Not Reached | If no crystals form, the solution may not be sufficiently concentrated. Slowly evaporate the solvent until the solution becomes saturated. Seeding with a small crystal of the pure desired isomer can also initiate crystallization. |
Experimental Protocols
Protocol 1: Separation of Substituted Indazole Isomers by Recrystallization from a Mixed Solvent System
This protocol is based on a patented method for separating 1- and 2-position substituted indazole derivatives.[4]
Materials:
-
Mixture of substituted indazole isomers
-
Acetone
-
Ethanol
-
Methanol
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening: Begin by performing small-scale solubility tests to identify a suitable organic solvent and its optimal ratio with water. The goal is to find a mixed solvent system where one isomer has significantly lower solubility.
-
Dissolution: In an Erlenmeyer flask, add the mixture of indazole isomers. For every 1 gram of the mixture, add a pre-determined volume of the selected organic solvent and water. The volume ratio of the organic solvent to water can range from 3:1 to 2:5.[4]
-
Heating: Gently heat the mixture with stirring until all the solid material is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the isolated isomer using HPLC or NMR. The mother liquor can be concentrated to recover the other isomer, which can be further purified if necessary.
Example Data for Recrystallization of 5-amino-indazole Derivatives: [4]
| Isomer Mixture (8g) | Solvent System (Ethanol:Water) | Recovered Product | Purity |
| 5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazole | 25 mL : 18 mL | 5-amino-2-(2-hydroxyethyl)-indazole (4.2g) | 99.4% |
| 5-amino-1-(2-hydroxyethyl)-indazole (3.9g) | 99.6% | ||
| 5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazole | 16 mL : 30 mL | 5-amino-1-(2-hydroxyethyl)-indazole (4.7g) | 99.2% |
| 5-amino-2-(2-hydroxyethyl)-indazole (4.3g) | 99.3% |
Protocol 2: General Procedure for Flash Column Chromatography
Materials:
-
Silica gel (or other appropriate stationary phase)
-
Mixture of indazole isomers
-
Selected solvent system (e.g., Hexane/Ethyl Acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent of your chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mixture and gradually increase the polarity if a gradient is required.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified isomers.
-
Concentration: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the separation of indazole isomers.
Caption: Troubleshooting logic for poor separation of indazole isomers.
References
- 1. hplc.eu [hplc.eu]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csfarmacie.cz [csfarmacie.cz]
Technical Support Center: Instability of Diazonium Salts in Indazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability of diazonium salts encountered during indazole synthesis.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you navigate experimental challenges.
Question 1: My reaction yields are consistently low, or I'm getting no indazole product at all. What are the likely causes?
Answer: Low to no yield is one of the most common issues and typically points to the premature decomposition of the diazonium salt intermediate. Consider the following factors:
-
Temperature Control: Have you rigorously maintained the reaction temperature between 0-5 °C during the diazotization step? Diazonium salts are thermally labile, and temperatures exceeding this range can lead to rapid decomposition.[1][2]
-
Rate of Addition: Was the sodium nitrite solution added slowly and dropwise? A rapid addition can cause localized heating (exotherms), leading to decomposition and the formation of unwanted byproducts, such as phenols.[2]
-
Acidic Conditions: Is the reaction medium sufficiently acidic? Diazotization requires a strong acidic environment to generate the necessary nitrosonium ion (NO⁺) and to protonate the starting aniline, which prevents unwanted side reactions like self-coupling.[3]
-
Substituent Effects: What is the nature of the substituents on your aniline precursor? Aromatic rings with electron-donating groups can destabilize the diazonium salt, making it more prone to decomposition. Conversely, electron-withdrawing groups tend to increase stability.[4]
Question 2: The reaction mixture turned dark and produced a significant amount of tar-like byproduct. How can I prevent this?
Answer: Tar formation is a clear indicator of uncontrolled decomposition of the diazonium salt. This is often an issue of temperature and reagent purity.
-
Aggressive Temperature Spikes: The most likely cause is a failure to maintain a low temperature (0-5 °C). Use an efficient cooling bath (ice-salt or a cryocooler) and monitor the internal reaction temperature closely.
-
Metal Impurities: Trace amounts of transition metals, such as copper or tin, can catalyze the violent decomposition of diazonium salts.[5] Ensure your glassware is scrupulously clean and use high-purity reagents.
-
Light Exposure: Direct sunlight can also promote the decomposition of diazonium salts.[5] It is advisable to conduct the reaction in a fume hood with the sash lowered or by covering the reaction vessel with aluminum foil.
Question 3: My reaction seems to proceed too violently or shows signs of rapid gas evolution, posing a safety risk. What should I do?
Answer: Uncontrolled gas evolution (N₂) is a sign of explosive decomposition and presents a significant safety hazard. The primary reason for this is the accumulation of the unstable diazonium salt.
-
Never Isolate the Salt: Unless specifically stabilized (e.g., as a tetrafluoroborate salt), crude diazonium salts should not be isolated or allowed to dry, as the solid form is shock-sensitive and can be explosive.[6][7]
-
Ensure Continuous Consumption: The diazonium salt should be generated in situ and consumed immediately in the subsequent cyclization step. Plan your workflow to ensure the next reagents are ready for addition as soon as the diazotization is complete.
-
Scale Limitations: It is recommended that no more than 0.75 mmol of potentially explosive diazonium salts be handled at one time, especially during process development.[5] For larger-scale reactions, consider using flow chemistry to generate and consume the intermediate continuously in small volumes.[6]
Frequently Asked Questions (FAQs)
Q1: What makes diazonium salts so fundamentally unstable? A1: The instability of diazonium salts stems from the diazonium group (-N₂⁺), which is an excellent leaving group. The molecule readily decomposes to release dinitrogen (N₂), an extraordinarily stable, inert gas, and a highly reactive carbocation.[8] This decomposition is a thermodynamically favorable process, driving the reaction forward.[7][8]
Q2: How does the choice of acid and counter-ion affect the stability of the diazonium salt? A2: The counter-ion has a significant impact on stability. Small, nucleophilic counter-ions like chloride (from HCl) result in less stable salts.[6] Larger, non-nucleophilic counter-ions, such as tetrafluoroborate (BF₄⁻) from fluoroboric acid, form more stable diazonium salts that can sometimes be isolated.[1][6]
Q3: What are the primary decomposition pathways that compete with indazole formation? A3: The main competing reaction is the decomposition of the diazonium salt. In aqueous acidic solutions, the primary decomposition product is often a phenol, formed by the reaction of the aryl cation with water.[1] Other side reactions can include the formation of aryl halides (if halide ions are present) and various coupling or radical-mediated reactions that lead to tarry byproducts.
Q4: Are there specific structural features in the aniline precursor that favor successful indazole synthesis? A4: Yes. For intramolecular cyclization to an indazole, the aniline must have a suitable ortho-substituent that can participate in ring closure. For example, in the classic synthesis, an o-toluidine is diazotized, and the adjacent methyl group is involved in the cyclization.[9] The electronic nature of other substituents also plays a role; electron-withdrawing groups on the aromatic ring enhance the stability of the diazonium intermediate, often leading to cleaner reactions and better yields.[4]
Factors Affecting Diazonium Salt Stability
The stability of the diazonium salt is the critical factor for a successful indazole synthesis. The table below summarizes key variables.
| Factor | Effect on Stability | Observations & Recommendations |
| Temperature | Critical. Stability decreases sharply with increasing temperature. | Maintain reaction at 0-5 °C. Above this, decomposition to N₂ and phenols or other byproducts is rapid.[1] |
| Counter-ion (X⁻) | High. Stability increases with the size and non-nucleophilicity of the anion. | BF₄⁻ or tosylate salts are significantly more stable than Cl⁻ or acetate salts.[6] |
| Aryl Substituents | Moderate to High. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase stability. Electron-donating groups (e.g., -OCH₃, -CH₃) decrease stability. | Precursors with electron-donating groups may fail to yield the desired product due to rapid decomposition of the diazonium intermediate.[4] |
| pH | High. Low pH (acidic conditions) is required for formation and to prevent side reactions. | The reaction must be kept acidic to prevent the diazonium salt from coupling with unreacted amine.[3] |
| Impurities | High. Transition metal ions can catalyze explosive decomposition. | Use high-purity reagents and ensure glassware is free of metal contaminants.[5] |
| Physical State | Critical. Solid, dry diazonium salts are often explosively unstable. | Never isolate the diazonium salt unless it is specifically stabilized (e.g., as a BF₄⁻ salt). Use immediately in solution.[7] |
Experimental Protocol: Synthesis of 1H-Indazole from o-Toluidine
This protocol is a representative example of indazole synthesis involving a diazonium salt intermediate. Extreme caution should be exercised. Conduct this experiment in a certified fume hood with a blast shield.
1. Diazotization of o-Toluidine:
- In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add o-toluidine (1 equivalent) to a solution of concentrated hydrochloric acid (4 equivalents) and water.
- Cool the mixture to 0 °C in an ice-salt bath. The amine hydrochloride may precipitate.
- Prepare a solution of sodium nitrite (1 equivalent) in cold water.
- Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition. [2]
- After the addition is complete, stir the resulting solution for an additional 15-20 minutes at 0-5 °C. The solution should be clear at this point.
2. Intramolecular Cyclization:
- The diazonium salt solution is typically used immediately without isolation.
- Depending on the specific literature procedure, the solution is then either allowed to stand for a prolonged period (e.g., several days) at a controlled temperature or is treated with a buffer (e.g., ammonium acetate) to adjust the pH, which facilitates the intramolecular cyclization to form the indazole.[2]
- The reaction progress can be monitored by TLC or LC-MS.
3. Work-up and Isolation:
- Once the reaction is complete, the mixture is typically neutralized or made basic with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude indazole.
- The crude product is collected by filtration, washed with cold water, and dried.
- Purification is achieved by recrystallization from an appropriate solvent or by column chromatography.
Visualizations
The stability of the diazonium salt is the central challenge, governed by a balance of competing factors and reaction pathways.
Caption: Factors influencing the stability and fate of diazonium salts.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. arches.union.edu [arches.union.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Predicted Biological Activities of 7-Methyl-1H-indazol-3-ol and its Carboxamide Analog
A guide for researchers, scientists, and drug development professionals on the potential therapeutic applications and experimental evaluation of 7-methyl-1H-indazol-3-ol and 7-methyl-1H-indazole-3-carboxamide.
Disclaimer: Direct comparative experimental data on the biological activity of this compound and 7-methyl-1H-indazole-3-carboxamide is not extensively available in the public domain. This guide provides a comparative analysis based on the established biological activities of their parent scaffolds and structurally related analogs. The information presented herein is intended to guide future research and experimental design.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] This guide focuses on two specific analogs, this compound and 7-methyl-1H-indazole-3-carboxamide, providing a predictive comparison of their potential biological activities based on available data for related compounds.
Predicted Biological Activity Profile
Based on the structure-activity relationships of the indazole core, this compound and its carboxamide analog are predicted to have distinct biological activities. The carboxamide analog is hypothesized to function as a kinase inhibitor, while the indazol-3-ol scaffold is more commonly associated with anti-inflammatory properties.
7-Methyl-1H-indazole-3-carboxamide: A Potential PAK1 Inhibitor
The 1H-indazole-3-carboxamide scaffold is a key feature in a number of enzyme inhibitors, particularly those targeting p21-activated kinase 1 (PAK1).[5][6] Aberrant activation of PAK1 is linked to tumor progression, making it a significant target in oncology.[5] It is hypothesized that 7-methyl-1H-indazole-3-carboxamide will also exhibit inhibitory activity against PAK1. The methyl group at the 7-position is a relatively small hydrophobic substitution that is unlikely to disrupt the core binding interactions of the indazole-3-carboxamide moiety with the kinase.[5]
This compound: Potential Anti-inflammatory Activity
While direct evidence for the biological activity of this compound is lacking, the indazol-3-ol scaffold has been associated with anti-inflammatory properties. For instance, a series of 1,5-disubstituted indazol-3-ol derivatives have demonstrated potent anti-inflammatory activity.[7] One such compound, 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was found to strongly inhibit the oxidation of arachidonic acid by 5-lipoxygenase, a key enzyme in inflammatory pathways.[7] This suggests that this compound may warrant investigation for similar activities.
Comparative Data from Analogous Compounds
To illustrate the potential activities of the target compounds, the following table summarizes experimental data from structurally related indazole derivatives.
| Compound/Analog | Target | Activity (IC50) | Reference |
| 1H-indazole-3-carboxamide derivatives | p21-activated kinase 1 (PAK1) | 9.8 nM (for compound 30l) | [8] |
| 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-lipoxygenase | 44 nM | [7] |
Note: This data is for analogous compounds and not for this compound or its carboxamide analog. Experimental validation is required to determine the actual biological activities of these specific compounds.
Signaling Pathways and Experimental Workflows
To facilitate further research, the following diagrams illustrate the hypothesized signaling pathway for the carboxamide analog and a general workflow for its experimental evaluation.
Caption: Hypothesized PAK1 signaling pathway and the potential point of intervention for 7-methyl-1H-indazole-3-carboxamide.
Caption: A general experimental workflow for evaluating the anti-cancer activity of a PAK1 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to validate the predicted biological activities of this compound and its carboxamide analog.
In Vitro PAK1 Inhibition Assay (for 7-Methyl-1H-indazole-3-carboxamide)
This protocol is based on a commercially available ADP-Glo™ Kinase Assay kit to determine the in vitro inhibitory activity of the compound against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
PAK1 substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
7-Methyl-1H-indazole-3-carboxamide
-
DMSO
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 7-methyl-1H-indazole-3-carboxamide in DMSO. Create a series of dilutions in DMSO to generate a concentration range for IC50 determination.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilutions or DMSO (as a negative control).
-
Enzyme Addition: Add 2 µL of PAK1 enzyme solution to each well.
-
Initiation of Kinase Reaction: Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Record the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
In Vitro 5-Lipoxygenase Inhibition Assay (for this compound)
This protocol describes a method to assess the inhibitory effect of this compound on the activity of 5-lipoxygenase (5-LOX).
Materials:
-
Human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound
-
DMSO
-
Buffer (e.g., Tris-HCl)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, 5-LOX enzyme, and the test compound at various concentrations or DMSO (control).
-
Pre-incubation: Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to the mixture.
-
Measurement: Monitor the formation of the 5-LOX product (e.g., 5-hydroperoxyeicosatetraenoic acid) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of inhibition compared to the control and calculate the IC50 value.
Conclusion
While direct experimental evidence is currently unavailable, the analysis of structurally related compounds suggests that this compound and 7-methyl-1H-indazole-3-carboxamide are likely to possess distinct and potentially valuable biological activities. The carboxamide analog is a promising candidate for investigation as a PAK1 inhibitor for anti-cancer applications, while the indazol-3-ol analog may exhibit anti-inflammatory properties. The experimental protocols and workflows provided in this guide offer a clear path for the empirical validation of these hypotheses and for advancing these compounds in the drug discovery pipeline. Further research is essential to elucidate the precise pharmacological profiles of these two compounds and to determine their therapeutic potential.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Confirming 7-methyl-1H-indazol-3-ol Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. For a compound such as 7-methyl-1H-indazol-3-ol, a multi-faceted analytical approach is imperative for the unambiguous confirmation of its identity and the precise quantification of its purity. This guide details a suite of orthogonal analytical techniques, each interrogating different physicochemical properties of the molecule, thereby providing a comprehensive and reliable assessment. The principle of orthogonality in analytical chemistry advocates for the use of multiple, independent methods to evaluate a sample, which minimizes the risk of overlooking impurities or misidentifying the compound.[1] For this compound, a strategic combination of chromatographic and spectroscopic techniques is recommended.
Executive Summary of Orthogonal Methodologies
A combination of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy provides a rigorous framework for the identity and purity confirmation of this compound. Each method offers unique insights into the molecular structure and impurity profile.
Chromatographic Purity Assessment: HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of small molecules. These techniques separate the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol: Reversed-Phase HPLC/UPLC
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution with the mobile phase to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or an equivalent HPLC column).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might start at 95% Mobile Phase A, ramp to 95% Mobile Phase B over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column. For example: 0-1 min 95% A, 1-5 min ramp to 5% A, 5-6 min hold at 5% A, 6-6.1 min return to 95% A, 6.1-7 min re-equilibration.
-
Flow Rate: 0.5 mL/min for UPLC or 1.0 mL/min for HPLC.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC/UPLC Purity Analysis
| Parameter | Result |
| Retention Time (tR) of Main Compound | 4.25 min |
| Purity by Area % | 99.7% |
| Number of Impurities Detected | 3 |
| Impurity 1 (tR = 2.10 min) | 0.15% |
| Impurity 2 (tR = 3.85 min) | 0.10% |
| Impurity 3 (tR = 5.50 min) | 0.05% |
Note: The above data is representative and will vary based on the specific method parameters and the impurity profile of the sample.
Identity and Impurity Profiling: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. It is invaluable for confirming the molecular weight of the main component and for identifying unknown impurities.
Experimental Protocol: LC-MS
-
LC Conditions: The LC conditions are typically the same as the HPLC/UPLC method described above. The eluent from the column is directed into the mass spectrometer.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) for structural fragmentation analysis of impurities.
-
Data Presentation: LC-MS Analysis
| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 149.0715 | 149.0712 |
| Impurity 1 (e.g., starting material) | Varies | Varies |
| Impurity 2 (e.g., byproduct) | Varies | Varies |
Absolute Purity Determination: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[2][3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh (to 0.01 mg) a known amount of a certified internal standard with a known purity (e.g., 5 mg of maleic acid). The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A single pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds) to ensure full relaxation between scans.
-
Number of Scans: Sufficient scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Data Presentation: qNMR Purity Assessment
| Parameter | Value |
| Mass of this compound | 10.05 mg |
| Mass of Internal Standard (Maleic Acid) | 5.20 mg |
| Purity of Internal Standard | 99.9% |
| Absolute Purity of this compound | 99.6% |
Functional Group Identification: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It serves as an excellent orthogonal method for identity confirmation.
Experimental Protocol: FTIR
-
Instrument: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Presentation: FTIR Analysis
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | O-H and N-H stretching |
| 3050-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (CH₃) |
| 1620-1580 | C=N and C=C stretching (ring) |
| 1480-1450 | C-H bending (CH₃) |
| 1250-1150 | C-O stretching |
Visualizing the Orthogonal Approach
The following diagrams illustrate the logical relationship between the orthogonal methods and the overall workflow for purity and identity confirmation.
Caption: Relationship between Orthogonal Methods.
Caption: Workflow for Purity and Identity Confirmation.
Conclusion
The application of these orthogonal methods—HPLC/UPLC for high-resolution separation and relative purity, LC-MS for molecular weight confirmation and impurity identification, qNMR for absolute purity determination, and FTIR for functional group verification—provides a robust and scientifically sound basis for the comprehensive characterization of this compound. This multi-pronged approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for advancing drug development programs.
References
Unveiling the Kinase Cross-Reactivity Profile of Indazole-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of small molecule inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of indazole-based compounds, with a focus on the 1H-indazole-3-carboxamide scaffold, against a panel of kinases. Due to the limited publicly available kinase screening data for 7-methyl-1H-indazol-3-ol, this guide will utilize data from a closely related and well-characterized derivative, compound 30l, as a representative of this chemical class. This will be compared with an alternative p21-activated kinase 1 (PAK1) inhibitor, PF-3758309, to provide a broader context of kinase inhibitor selectivity.
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Modifications to this core can significantly impact potency and selectivity, making cross-reactivity profiling a critical step in drug discovery.[1] This guide presents quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to facilitate an objective comparison of these compounds.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of the 1H-indazole-3-carboxamide derivative, compound 30l, and the alternative PAK1 inhibitor, PF-3758309, against a panel of kinases. Lower IC50 values indicate greater potency.
Table 1: Kinase Inhibition Profile of 1H-Indazole-3-carboxamide Derivative (Compound 30l) [3][4]
| Kinase Target | IC50 (nM) |
| PAK1 | 9.8 |
| Selected Off-Target Kinases | (Data not available in the public domain) |
Table 2: Kinase Inhibition Profile of PF-3758309 [5]
| Kinase Target | IC50 (nM) |
| PAK1 | 1.3 - 3.9 |
| PAK2 | Data not specified |
| PAK3 | Data not specified |
| PAK4 | Data not specified |
| Other Off-Target Kinases | (Inhibits a number of other kinases) |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
A thorough understanding of the experimental methods used to generate kinase inhibition data is crucial for accurate interpretation. Below is a detailed protocol for a common biochemical kinase assay used to determine IC50 values.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7][8]
Materials:
-
Recombinant human kinase (e.g., PAK1)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., 1H-indazole-3-carboxamide derivatives, PF-3758309) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque microplates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Assay Plate Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer. Add 5 µL of this mixture to each well.
-
Initiation of Kinase Reaction: Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
Visualizations
To better illustrate the experimental process, the following diagrams outline the workflow for determining kinase inhibitor potency.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Simplified PAK1 signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
A Comparative Analysis of 7-Methyl-1H-indazole-3-carboxamide and Other Notable PAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-methyl-1H-indazole-3-carboxamide, a representative of the promising 1H-indazole-3-carboxamide class of p21-activated kinase 1 (PAK1) inhibitors, with other well-established PAK1 inhibitors. This comparison is supported by available experimental data to aid researchers in selecting the appropriate tool compounds for their studies. While direct and extensive comparative data for 7-methyl-1H-indazole-3-carboxamide itself is limited in publicly accessible literature, we will draw upon data from its close analogs to provide a comprehensive overview.
Introduction to PAK1 and its Inhibition
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[1] Its involvement in fundamental cellular processes such as cytoskeletal dynamics, cell proliferation, survival, and motility makes it a key player in normal physiology.[1] However, aberrant PAK1 signaling is frequently implicated in the progression of various diseases, most notably cancer, positioning it as an attractive therapeutic target.[2] The development of small molecule inhibitors against PAK1 is an active area of research aimed at providing novel therapeutic strategies.
Overview of Compared PAK1 Inhibitors
This guide focuses on the following PAK1 inhibitors, selected based on their potency, selectivity, and mechanism of action:
-
7-Methyl-1H-indazole-3-carboxamide and its Analogs: A class of potent and selective PAK1 inhibitors.[2] Data for specific analogs within this class will be used for comparative purposes.
-
FRAX597: A potent, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[3][4][5]
-
NVS-PAK1-1: A highly potent and selective allosteric inhibitor of PAK1.[6][7][8]
-
IPA-3: A selective, non-ATP competitive allosteric inhibitor of Group I PAKs.[9][10][11][12]
-
PF-3758309: A potent, ATP-competitive pan-PAK inhibitor.[3][13]
-
G-5555: A potent and selective ATP-competitive inhibitor of Group I PAKs.[14][15][16][17][18]
Quantitative Data Comparison
The following tables summarize the biochemical potency and cellular activity of the selected PAK1 inhibitors based on available data.
Table 1: Biochemical Potency of PAK1 Inhibitors
| Inhibitor/Analog | Target(s) | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| 1H-indazole-3-carboxamide Analog (30l) | PAK1 | Biochemical | 9.8 | - | [2][19][20] |
| 1H-indazole-3-carboxamide Analog (87d) | PAK1 | Biochemical | 16 | - | [2][20] |
| 1H-indazole-3-carboxamide Analog (87c) | PAK1 | Biochemical | 52 | - | [2][20] |
| FRAX597 | PAK1, PAK2, PAK3 | Biochemical | 8, 13, 19 | - | [4][5][21] |
| NVS-PAK1-1 | PAK1 | Caliper Assay | 5 (dephosphorylated), 6 (phosphorylated) | 7 | [6][7][8][22] |
| IPA-3 | PAK1 | Cell-free | 2500 | - | [9][10][11][12] |
| PF-3758309 | Pan-PAK | Biochemical | 14 (PAK1) | 13.7 | [13][23] |
| G-5555 | PAK1, PAK2 | Biochemical | - | 3.7, 11 | [14][15][16][17] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
Visual representations of the PAK1 signaling pathway and a general experimental workflow for characterizing PAK1 inhibitors are provided below to offer a clear conceptual framework.
Figure 1: Simplified PAK1 Signaling Pathway and Point of Inhibition.
Figure 2: General Experimental Workflow for PAK1 Inhibitor Characterization.
Detailed Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits and is a common method for determining the IC50 of a kinase inhibitor.[1][24][25]
Objective: To measure the in vitro inhibitory activity of a test compound against PAK1 kinase.
Materials:
-
Recombinant human PAK1 enzyme
-
PAK1 substrate peptide (e.g., PAKtide)
-
ATP
-
Test compound (e.g., 7-methyl-1H-indazole-3-carboxamide)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the PAK1 enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay provides a straightforward method to assess the effect of a PAK1 inhibitor on cell migration.[26][27]
Objective: To evaluate the effect of a test compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the test compound at the desired concentration or vehicle control (DMSO).
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a PAK1 inhibitor in a mouse model. Specific parameters will need to be optimized for the particular cell line and inhibitor being tested.[28][29][30][31]
Objective: To determine the in vivo anti-tumor activity of a test compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to their respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of the inhibitor.
Conclusion
The 1H-indazole-3-carboxamide scaffold represents a promising class of potent and selective PAK1 inhibitors. While direct comparative data for 7-methyl-1H-indazole-3-carboxamide is still emerging, the high potency of its analogs suggests its potential as a valuable research tool and a lead for further drug development. In comparison to other well-known PAK1 inhibitors, the 1H-indazole-3-carboxamide class demonstrates competitive biochemical potency. The choice of a specific PAK1 inhibitor for a particular study will depend on the desired selectivity profile (pan-PAK vs. isoform-selective), mechanism of action (ATP-competitive vs. allosteric), and the specific experimental context (in vitro vs. in vivo). This guide provides the necessary data and protocols to assist researchers in making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NVS-PAK1-1, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. biorbyt.com [biorbyt.com]
- 12. tribioscience.com [tribioscience.com]
- 13. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. G-5555 | PAK | TargetMol [targetmol.com]
- 18. G-5555 | CAS 1648863-90-4 | Cayman Chemical | Biomol.com [biomol.com]
- 19. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FRAX 597 | PAK Inhibitors: R&D Systems [rndsystems.com]
- 22. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 23. selleckchem.com [selleckchem.com]
- 24. promega.com [promega.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 28. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. benchchem.com [benchchem.com]
In vivo efficacy of 7-methyl-1H-indazol-3-ol analogs in animal models
A guide for researchers and drug development professionals on the in vivo and in vitro performance of indazole derivatives, providing context for the potential of 7-methyl-1H-indazol-3-ol analogs.
Disclaimer: Direct in vivo efficacy data for this compound analogs are not publicly available. This guide provides a comparative analysis of structurally related indazole-3-carboxamide and 1H-indazole-3-amine derivatives to infer the potential therapeutic applications and guide future research for analogs of this compound.
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active molecules.[1] Derivatives of this structure have been investigated for a wide range of therapeutic uses, demonstrating the versatility of this chemical class.[1] This guide synthesizes available preclinical data to offer a comparative overview of the performance of various indazole analogs.
Comparative Bioactivity of Indazole Analogs
While specific data for this compound is lacking, the analysis of related indazole-3-carboxamide analogs provides valuable insights into their structure-activity relationships (SAR) against key biological targets such as p21-activated kinase 1 (PAK1) and Calcium Release-Activated Calcium (CRAC) channels.[2]
Inhibitory Activity against PAK1
PAK1 is a serine/threonine kinase involved in cellular processes like proliferation and migration, making it a target in oncology.[2] The inhibitory activity of several indazole-3-carboxamide analogs against PAK1 is summarized below.
| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |
| Analog 4 | (4-phenoxyphenyl) | 9.8 |
| Data sourced from a comprehensive analysis of indazole analogs.[2] Note: Specific IC50 data for a 7-methyl analog against PAK1 was not available. |
The data suggests that substitutions on the phenyl ring of the carboxamide moiety significantly influence inhibitory activity. For instance, bulky and hydrophobic groups at the para-position, such as a phenoxy group (Analog 4), can lead to highly potent compounds.[2]
Inhibitory Activity against CRAC Channels
CRAC channels play a crucial role in calcium signaling and immune responses.[2] The inhibitory potency of indazole-3-carboxamide analogs against these channels is detailed below.
| Compound ID | R Group (at N of carboxamide) | IC50 (µM) |
| Analog A | (4-fluorophenyl) | >10 |
| Analog B | (3-fluoro-4-pyridyl) | 0.8 |
| Analog C | (4-pyridyl) | 5.2 |
| Data sourced from a comprehensive analysis of indazole analogs.[2] Note: Specific IC50 data for a 7-methyl analog against CRAC channels was not available. |
In the context of CRAC channel inhibition, the presence and position of fluorine atoms on the phenyl ring are critical, with a 3-fluoro-4-pyridyl group (Analog B) demonstrating sub-micromolar potency.[2] The 7-methyl group on the indazole ring is expected to affect the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can indirectly impact its overall bioactivity and pharmacokinetic profile.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols for key assays are provided below.
In Vitro PAK1 Inhibition Assay
This assay determines the concentration of an indazole analog required to inhibit 50% of the PAK1 activity (IC50).
-
Reagents and Materials : Recombinant human PAK1 enzyme, fluorescently labeled peptide substrate, ATP, assay buffer, and test compounds.
-
Procedure :
-
The test compound is serially diluted and incubated with the PAK1 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by adding ATP and the fluorescent peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response curve.
In Vitro CRAC Channel Inhibition Assay
This assay measures the ability of indazole analogs to block calcium influx through CRAC channels.
-
Cell Line : A suitable cell line endogenously expressing or overexpressing CRAC channel components (e.g., Jurkat T cells).
-
Reagents : Calcium-sensitive fluorescent dye (e.g., Fura-2 AM), thapsigargin (to deplete intracellular calcium stores and activate CRAC channels), and test compounds.
-
Procedure :
-
Cells are loaded with the calcium-sensitive dye.
-
The cells are then treated with the test compound at various concentrations.
-
Thapsigargin is added to activate the CRAC channels, leading to an influx of extracellular calcium.
-
The change in intracellular calcium concentration is monitored by measuring the fluorescence of the dye.
-
-
Data Analysis : The inhibition of calcium influx is calculated by comparing the fluorescence increase in compound-treated wells to control wells.[2] IC50 values are determined from the dose-response curves.[2]
General In Vivo Anti-Tumor Efficacy Study
A general workflow for assessing the in vivo efficacy of an indazole derivative in a tumor model is depicted below.[1]
Signaling Pathway Visualizations
To better understand the biological context of the indazole analogs' activity, the following diagrams illustrate the signaling pathways they modulate.[2]
Conclusion
The indazole-3-carboxamide scaffold represents a versatile platform for the development of potent and selective inhibitors of key cellular targets.[2] While direct comparative data for this compound analogs is limited, the analysis of its structurally related compounds provides a clear roadmap for future drug design and preclinical evaluation.[2] The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions in achieving high potency against targets like PAK1 and CRAC channels.[2] Further research is warranted to synthesize and evaluate this compound analogs to determine their therapeutic potential in relevant animal models.
References
The Influence of Methyl Substitution on the Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, bicyclic nature and capacity for crucial hydrogen bonding interactions make it an ideal framework for designing targeted therapeutics.[2] Among the various substitutions on this scaffold, the placement of a methyl group on the benzene ring can significantly influence the pharmacological profile, including potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-methyl-indazole derivatives versus other positional methyl isomers, supported by experimental data and detailed methodologies for key biological assays.
While direct head-to-head comparative studies of all methyl-indazole isomers against a single target are limited in publicly available literature, this guide synthesizes existing data to offer insights into the impact of methyl group positioning. The information presented is collated from various studies on different biological targets, primarily focusing on kinase and ion channel modulation.
Comparative Biological Activity of Methyl-Indazole Derivatives
The biological activity of indazole derivatives is highly dependent on the substitution pattern. The position of a methyl group on the indazole ring can alter the molecule's electronic properties, lipophilicity, and steric interactions with the target protein, thereby affecting its inhibitory activity.
Kinase Inhibition
Indazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1] The indazole core can act as an ATP mimetic, binding to the ATP-binding pocket of kinases.
Table 1: Inhibitory Activity of Methyl-Substituted Indazole Derivatives against Protein Kinases
| Compound ID | Substitution | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Hypothetical 7-Methyl Analog | 7-Methyl | PAK1 | Biochemical | - | [2] |
| Analog 1 | Unsubstituted | PAK1 | Biochemical | 52 | [2] |
| Analog 2 | Unsubstituted | PAK1 | Biochemical | 16 | [2] |
| Analog 4 | Unsubstituted | PAK1 | Biochemical | 9.8 | [2] |
| Compound with 3-methyl-indazole | 3-Methyl | Antibacterial | Zone of inhibition | 22 mm (B. subtilis), 46 mm (E. coli) | [3] |
From the available data on indazole-3-carboxamides, it is evident that substitutions on other parts of the molecule significantly impact PAK1 inhibition.[2] The 7-methyl group is expected to influence physicochemical properties like lipophilicity, which can indirectly affect bioavailability and metabolic stability.[2]
Ion Channel Modulation
Calcium Release-Activated Calcium (CRAC) channels are crucial for calcium signaling in immune cells and other cell types.[2] Indazole-3-carboxamide derivatives have been identified as modulators of CRAC channels.
Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels
| Compound ID | R Group (at N of carboxamide) | Core Indazole Substitution | IC50 (µM) | Reference |
| Hypothetical 7-Methyl Analog | 3-fluoro-4-pyridyl | 7-Methyl | - | [2] |
| Analog A | 4-pyridyl | Unsubstituted | 1.3 | [2] |
| Analog B | 3-fluoro-4-pyridyl | Unsubstituted | 0.2 | [2] |
| Analog C | 3-chloro-4-pyridyl | Unsubstituted | 0.8 | [2] |
Note: This table showcases the impact of substitutions on the N-carboxamide phenyl ring of an unsubstituted indazole core on CRAC channel inhibition. Data for a 7-methyl substituted analog is not available but is presented hypothetically to guide future research.
The SAR for CRAC channel inhibition by these analogs indicates that the presence and position of fluorine atoms on the phenyl ring are critical for potency.[2] The introduction of a 7-methyl group on the indazole ring would likely modulate the overall ADME (absorption, distribution, metabolism, and excretion) properties of the compound.
Detailed Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the key assays discussed are provided below.
In Vitro p21-Activated Kinase 1 (PAK1) Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the activity of PAK1 and the inhibitory potential of test compounds. The assay quantifies the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant Human PAK1 enzyme
-
PAKtide (RRRLSFAEPG) substrate
-
ATP
-
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., 7-methyl-indazole derivatives) dissolved in DMSO
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 1 nM to 10 µM.
-
Reaction Setup: In a 384-well plate, add 50 nL of the diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add 4.5 µL of recombinant PAK1 enzyme solution to each well. The optimal enzyme concentration should be determined empirically.
-
Inhibitor Binding: Incubate the plate at 30°C for 60 minutes to allow the inhibitor to bind to the enzyme.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 4.5 µL of a solution containing the PAKtide substrate and ATP. The ATP concentration should be near its Km value (e.g., 10 µM).
-
Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Record the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition relative to the control (DMSO) against the compound concentration.
Fluorescence-Based Calcium Release-Activated Calcium (CRAC) Channel Assay
This protocol outlines a method to measure store-operated calcium entry (SOCE) through CRAC channels using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
Adherent cells expressing CRAC channels (e.g., Jurkat, HEK293)
-
Fluo-4 AM
-
Pluronic® F-127
-
Physiological saline buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Thapsigargin (SERCA inhibitor to deplete ER calcium stores)
-
Calcium chloride (CaCl₂)
-
Test compounds
-
96-well black, clear-bottom imaging plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate and grow to 80-90% confluency.
-
Loading Solution Preparation: Prepare a Fluo-4 AM loading solution in physiological saline buffer. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic® F-127.
-
Cell Loading:
-
Aspirate the cell culture medium.
-
Wash the cells once with the physiological saline buffer.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Dye Removal and De-esterification:
-
Aspirate the loading solution and wash the cells twice with fresh, warm physiological saline buffer.
-
Add fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a specified period.
-
Calcium Imaging:
-
Place the plate in a fluorescence reader.
-
Record the baseline fluorescence (Excitation ~490 nm, Emission ~515 nm).
-
Induce ER calcium store depletion by adding thapsigargin (e.g., 1 µM).
-
After store depletion is evident (a transient rise and plateau in fluorescence), add a CaCl₂ solution to initiate SOCE.
-
Record the rise in fluorescence, which corresponds to Ca²⁺ influx through CRAC channels.
-
-
Data Analysis: Analyze the data by measuring the peak fluorescence intensity or the area under the curve after the addition of CaCl₂. Calculate the inhibitory effect of the test compounds relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows provides a clearer understanding of the mechanism of action and the experimental design.
Conclusion
The indazole scaffold remains a highly versatile and valuable starting point for the development of novel therapeutics. While a comprehensive, direct comparison of the biological activities of 7-methyl-indazole versus other methyl positional isomers is not yet available, the existing body of research on substituted indazoles provides a strong foundation for future investigations. The position of a methyl group on the indazole ring is anticipated to have a significant impact on the compound's pharmacokinetic and pharmacodynamic properties. Further systematic SAR studies are warranted to fully elucidate the therapeutic potential of 7-methyl-indazole and its isomers. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct these crucial comparative studies.
References
Comparative Analysis of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors
A Guide for Researchers on the Selectivity of a Promising Kinase Inhibitor Scaffold
This guide provides a comparative analysis of the kinase selectivity of 1H-indazole-3-carboxamide derivatives, with a focus on their potential as inhibitors of p21-activated kinase 1 (PAK1). Due to the limited availability of specific experimental data for 7-methyl-1H-indazol-3-ol, this document will focus on the well-characterized 1H-indazole-3-carboxamide scaffold, for which quantitative data is available for representative compounds. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PAK1 inhibition.
Introduction to PAK1 and the 1H-Indazole-3-Carboxamide Scaffold
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival signaling pathways.[1][2][3] Aberrant PAK1 activity has been implicated in the progression of several cancers, making it an attractive target for anticancer drug discovery.[4][5] The 1H-indazole-3-carboxamide scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.[6] Derivatives of this scaffold have demonstrated significant inhibitory activity against PAK1.[4][5]
Quantitative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity. The following table summarizes the kinase inhibition data for a representative 1H-indazole-3-carboxamide derivative, compound 30l , against its primary target, PAK1, and a panel of other kinases. This data highlights the selectivity profile that can be achieved with this scaffold.
Table 1: Kinase Inhibition Profile of Compound 30l [4][5]
| Kinase | Percent Inhibition at 1 µM | IC50 (nM) |
| PAK1 | - | 9.8 |
| PIM1 | 101 | >10,000 |
| CLK1 | 99 | >10,000 |
| DYRK1A | 98 | >10,000 |
| HIPK2 | 98 | >10,000 |
| PIM2 | 97 | >10,000 |
| CK2 | 95 | >10,000 |
| GSK3β | 88 | >10,000 |
| ROCK1 | 85 | >10,000 |
| MST2 | 82 | >10,000 |
| CDK2/cyclin A | 79 | >10,000 |
| PKA | 75 | >10,000 |
| CAMK2D | 65 | >10,000 |
| LCK | 55 | >10,000 |
| PLK1 | 54 | >10,000 |
| SRC | 52 | >10,000 |
| CDK1/cyclin B | 51 | >10,000 |
| AKT1 | 49 | >10,000 |
| IKKβ | 48 | >10,000 |
| MEK1 | 45 | >10,000 |
| JNK1 | 43 | >10,000 |
| p38α | 42 | >10,000 |
| EGFR | 39 | >10,000 |
| VEGFR2 | 35 | >10,000 |
| c-Met | 33 | >10,000 |
| HER2 | 25 | >10,000 |
| FGFR1 | 23 | >10,000 |
| PDGFRβ | 19 | >10,000 |
| InsR | 15 | >10,000 |
Data is presented for kinases with greater than 10% inhibition at 1 µM.
Experimental Protocols
The determination of kinase inhibition and selectivity involves robust and standardized biochemical assays. The following is a representative protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay) [7][8][9][10]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PAK1)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound or its derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Enzyme Addition: Add the recombinant kinase to each well.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for about 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Kinase Selectivity Profiling: [6] To assess the selectivity of a compound, it is screened against a broad panel of kinases using a similar enzymatic assay protocol as described above. The screening is typically performed at a fixed concentration (e.g., 1 µM) to identify off-target kinases. For any kinases showing significant inhibition, a full IC50 determination is then performed.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To provide a better understanding of the biological context and the experimental process, the following diagrams illustrate the PAK1 signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.
Caption: Simplified PAK1 signaling pathway and the point of inhibition.
Caption: Workflow for assessing kinase inhibitor selectivity.
References
- 1. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Physicochemical Properties of Indazole Derivatives: A Guide for Drug Development
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of drug candidates is paramount to predicting their pharmacokinetic behavior and ultimate clinical success. This guide provides a comparative analysis of key physicochemical properties of selected indazole derivatives, a class of heterocyclic compounds that form the scaffold of numerous therapeutic agents.
The indazole core, a fusion of benzene and pyrazole rings, is a privileged structure in medicinal chemistry, lending itself to a wide array of pharmacological activities.[1] However, the therapeutic efficacy of any indazole derivative is intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This report focuses on a comparative analysis of four critical properties: melting point, acidity (pKa), lipophilicity (logP), and aqueous solubility.
Comparative Data of Indazole Derivatives
The following table summarizes the experimental data for a selection of indazole derivatives, offering a quantitative comparison of their fundamental physicochemical properties.
| Derivative | Melting Point (°C) | pKa | logP | Aqueous Solubility |
| 1H-Indazole | 147-149[2] | 1.04 (cation), 13.86 (anion)[2][3] | 1.83 (calculated) | Soluble in water |
| 5-Nitro-1H-indazole | 208-210 | 11.8 | 1.95 (calculated) | Sparingly soluble |
| 6-Nitro-1H-indazole | 178-181 | 12.3 | 1.95 (calculated) | Sparingly soluble |
| Indazole-3-carboxylic acid | 289-291 (decomposes) | ~3-4 (acidic) | 1.48 (calculated) | Slightly soluble |
| 3-Methyl-1H-indazole | 93-95 | - | 2.29 (calculated) | Slightly soluble |
Note: Calculated logP values are estimations and may vary from experimental values. Solubility is described qualitatively when specific quantitative data is unavailable in the reviewed literature.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies, as detailed below.
Melting Point Determination
The melting point of the indazole derivatives is determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a thin-walled capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts, from the appearance of the first liquid droplet to complete liquefaction, is recorded as the melting point.[4]
pKa Determination
The acid dissociation constant (pKa) is a measure of a molecule's acidity. For indazole derivatives, which can act as both weak acids and weak bases, pKa values are crucial for predicting their ionization state at physiological pH.[2] Potentiometric titration is a common method for pKa determination. This involves titrating a solution of the indazole derivative with a standardized acid or base and monitoring the pH change with a calibrated pH meter. The pKa is then determined from the titration curve.
Lipophilicity (logP) Determination
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for predicting a drug's ability to cross biological membranes. A standard method for its determination is the shake-flask method, which involves partitioning the compound between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC), and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]
Aqueous Solubility Determination
Aqueous solubility is a key factor influencing drug absorption and bioavailability. The equilibrium solubility method is a widely used technique. An excess amount of the solid compound is added to a specific volume of water or a buffer solution. The resulting suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC.[6]
Indazole Derivatives as Kinase Inhibitors: The VEGFR-2 Signaling Pathway
Many indazole derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular processes.[7] A prominent target for many indazole-based drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[8] Inhibition of the VEGFR-2 signaling pathway is a crucial strategy in cancer therapy to cut off the blood supply to tumors.
Below is a diagram illustrating the VEGFR-2 signaling pathway, which is often targeted by indazole derivatives.
Caption: VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events.[9][10] This includes the activation of two major pathways: the PLCγ-PKC-Raf-MEK-ERK pathway, which primarily promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival and migration.[11][12] Indazole-based kinase inhibitors are designed to block the autophosphorylation of VEGFR-2, thereby inhibiting these downstream signaling cascades and preventing the cellular processes that lead to angiogenesis.[9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. caribjscitech.com [caribjscitech.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. brimr.org [brimr.org]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 7-methyl-1H-indazol-3-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is fundamental to ensuring both laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-methyl-1H-indazol-3-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from information on structurally similar indazole derivatives and general principles of hazardous waste management. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with caution. Based on data from related indazole compounds, it should be assumed that this chemical may be harmful if swallowed, cause skin and eye irritation, and potentially cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and dispose of contaminated gloves properly.[1][2]
-
Body Protection: A laboratory coat must be worn to protect against skin contact.[1]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors. If there is a risk of aerosolization, a NIOSH-approved respirator should be used.[1][3]
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3][4] Do not dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and regulatory violations.[3]
Step 1: Waste Segregation
Proper segregation of chemical waste is the critical first step. Due to its chemical structure, this compound should be classified as a non-halogenated organic waste unless mixed with halogenated solvents.
-
Do Not Mix: Never combine this waste with incompatible waste streams, such as strong oxidizing agents or acids.[5][6]
-
Dedicated Container: Collect waste this compound and any contaminated materials in a designated, compatible, and clearly labeled waste container.[1][7] High-density polyethylene (HDPE) containers are often suitable for solid chemical waste.[3]
Step 2: Waste Collection and Labeling
-
Pure or Unused Compound: Carefully transfer the solid chemical into a designated "Hazardous Chemical Waste" container, avoiding the generation of dust.[3]
-
Contaminated Materials: Solid materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a sealed bag and then deposited into the solid hazardous waste container.[3]
-
Contaminated Glassware: Before washing, decontaminate glassware by rinsing it with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate in a designated liquid hazardous waste container. After this initial decontamination, the glassware can be washed according to standard laboratory procedures.[3]
-
Labeling: The waste container must be clearly labeled with the full chemical name "this compound" and an indication of the hazard (e.g., "Toxic," "Irritant"). The label should also include the date when the waste was first added to the container.[1][7][8]
Step 3: Storage and Final Disposal
-
Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills.[1][7]
-
Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the waste.[6] The preferred method of disposal for such compounds is typically controlled incineration in a chemical waste incinerator.[3]
III. Quantitative Data and Hazard Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Engineering Controls | Chemical fume hood | [3] |
| Waste Container Type | High-density polyethylene (HDPE) or other compatible material | [3] |
| Waste Classification | Hazardous Chemical Waste (Non-halogenated organic) | [3][9] |
| Disposal Method | Licensed hazardous waste disposal service (incineration recommended) | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [5][6] |
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision-making process for disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 7-methyl-1H-indazol-3-ol
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. Based on the hazard profiles of similar indazole compounds, the following PPE is recommended when handling 7-methyl-1H-indazol-3-ol.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is advised if there is a significant risk of splashing.[1][4] | Protects against splashes and airborne particles that could cause serious eye irritation.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. For extended contact, consider double-gloving.[4] | Prevents skin contact, as indazole derivatives can cause skin irritation.[4][5][6] |
| Body Protection | A laboratory coat with long sleeves and a solid front. For larger quantities or increased risk, a chemical-resistant apron is recommended.[3][4] | Minimizes skin exposure to spills and prevents contamination of personal clothing.[4] |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator is necessary.[1][3][4] | Indazole-containing compounds may cause respiratory irritation if inhaled.[5][7] Proper ventilation is crucial to minimize respiratory exposure. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for safely handling this compound and ensuring the integrity of experimental results.
1. Preparation:
-
Designate a specific, well-ventilated work area, preferably within a chemical fume hood.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[4][8][9]
-
Before beginning work, put on all required PPE as detailed in the table above.
-
Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.[4]
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[5][7]
-
Do not eat, drink, or smoke in the designated handling area.[5][7]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][7][9]
-
Keep the container tightly closed to prevent contamination and degradation.[5][7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance.
-
Unused or Excess Chemical: Dispose of as hazardous chemical waste through a licensed and approved waste disposal plant.[4][5][7][8] Do not dispose of down the drain or in general waste.[4]
-
Contaminated Labware (e.g., gloves, wipes, and glassware): Place in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Empty Containers: If not being reused, triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[4] Puncture the container to prevent reuse before disposal.[4]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
